Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQGYFNHIWMRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278486 | |
| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-81-4 | |
| Record name | 6283-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6283-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its structural motif, incorporating a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly those with potential pharmacological activity. The pyridine nitrogen atom can act as a hydrogen bond acceptor and a site for coordination, influencing the molecule's biological interactions and chemical reactivity. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity, supported by spectroscopic data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is experimentally determined, other values are based on computational predictions and should be considered as such.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6283-81-4 | ChemScene |
| Molecular Formula | C₁₀H₁₁NO₃ | ChemScene |
| Molecular Weight | 193.20 g/mol | ChemScene |
| Physical Form | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Purity | ≥98% (Commercially available) | ChemScene |
Table 2: Computed Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 56.26 Ų | ChemScene |
| LogP | 1.2175 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 4 | ChemScene |
Synthesis
The primary route for the synthesis of this compound is the Claisen condensation of ethyl nicotinate with ethyl acetate. This reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl nicotinate. The subsequent loss of an ethoxide group yields the desired β-keto ester.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl nicotinate
-
Anhydrous ethyl acetate
-
Sodium ethoxide (or sodium metal to be reacted with anhydrous ethanol)
-
Anhydrous diethyl ether or toluene
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium ethoxide in anhydrous ethanol or freshly cut sodium metal in anhydrous toluene.
-
Addition of Reactants: To the stirred base at room temperature or cooled in an ice bath, add a mixture of ethyl nicotinate and a molar excess of anhydrous ethyl acetate dropwise via an addition funnel.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: The aqueous layer is extracted several times with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra is not widely published, the following represents expected and partially reported data.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methylene protons between the carbonyls, and signals in the aromatic region for the pyridine ring. |
| ¹³C NMR | Expected signals would include those for the ester and ketone carbonyls, the methylene carbon, the carbons of the ethyl group, and the carbons of the pyridine ring. |
| IR (Infrared) | Expected characteristic peaks would include C=O stretching vibrations for the ketone and ester functional groups (typically in the range of 1650-1750 cm⁻¹), C-O stretching, and C-H stretching vibrations. |
| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments. |
Reactivity and Potential Applications
This compound is a versatile intermediate due to its multiple reactive sites.
-
α-Carbon: The methylene group situated between the two carbonyl groups is acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensations (e.g., Knoevenagel condensation).
-
Ketone Carbonyl: The ketone can undergo nucleophilic addition and reduction reactions.
-
Ester Carbonyl: The ester can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles in transesterification or amidation reactions.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile and can be quaternized.
These reactive handles make this compound a valuable precursor for the synthesis of various heterocyclic compounds and molecules with potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For specific handling and disposal procedures, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
This compound is a key synthetic intermediate with significant potential in organic and medicinal chemistry. This guide has summarized its known chemical and physical properties, provided a detailed, adaptable protocol for its synthesis via the Claisen condensation, and outlined its key reactive sites. Further research into the experimental determination of its physical properties and a more extensive exploration of its reaction scope would be beneficial for expanding its utility in the development of novel chemical entities.
Technical Guide: Safety and Hazards of CAS 6283-81-4 (Ethyl 3-oxo-3-(pyridin-3-yl)propanoate)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of this substance have not been fully investigated.[1] All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.
Chemical Identification
| Identifier | Value |
| CAS Number | 6283-81-4 |
| Chemical Name | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate |
| Synonyms | Ethyl 3-oxo-3-(3-pyridinyl)propanoate, Ethyl pyridine-3-acetoacetate |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 |
Hazard Identification and Classification
The primary source of hazard information for CAS 6283-81-4 is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates the following classification.
GHS Classification Summary
| Category | Classification |
| GHS Pictogram | GHS07[2] |
| Signal Word | Warning[2][3] |
| Hazard Statements | H302 - Harmful if swallowed.[2][3]H315 - Causes skin irritation.[2][3]H319 - Causes serious eye irritation.[2][3]H335 - May cause respiratory irritation.[2][3] |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
It is also noted that the material is considered an irritant and may be harmful by inhalation.[1] It is irritating to mucous membranes and the upper respiratory tract.[1]
Toxicological Properties
A comprehensive toxicological profile for CAS 6283-81-4 is not available. The health hazards and toxicological properties of this product have not been fully investigated or determined.[1] This substance should be handled as a potentially hazardous material.
Experimental Protocols
Detailed experimental protocols for the toxicological and hazard assessment of CAS 6283-81-4 are not publicly available in the reviewed literature. The GHS classifications are based on supplier-provided safety data sheets.
Handling, Storage, and First Aid
Proper handling and storage are crucial to minimize exposure and risk.
Handling and Personal Protective Equipment (PPE)
| Guideline | Recommendation |
| Engineering Controls | Use only in a chemical fume hood. Ensure adequate ventilation.[1] Have a safety shower and eye wash station readily available.[1] |
| Personal Protective Equipment | Wear protective safety goggles, chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1] |
| General Handling | Avoid prolonged exposure.[1] Do not breathe dust or vapor.[1] Do not get in eyes, on skin, or on clothing.[1] Use caution when handling.[1] |
Storage
| Condition | Recommendation |
| Temperature | Store in a freezer, under -20°C.[2][3] |
| Container | Keep container tightly closed. |
| Environment | Store in a cool, dry, well-ventilated place.[1] Store sealed in a dry environment.[3] |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse with clean, running water for at least 15 minutes, keeping eyes open. Seek medical attention.[1] |
| Ingestion | Seek immediate medical attention.[1] |
Accidental Release Measures
In the event of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1] Scoop up solid material or absorb liquid and place it into an appropriate container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
Disposal Considerations
Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber, in accordance with federal and local regulations.[1]
Visualizations
GHS Hazard Communication Workflow
Caption: GHS hazard communication process for CAS 6283-81-4.
References
An In-Depth Technical Guide to Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a pivotal building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique structure, incorporating a β-ketoester moiety attached to a pyridine ring, renders it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications in drug discovery and development. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in the laboratory.
Structure and Nomenclature
This compound is a heterocyclic organic compound. The structure consists of a pyridine ring substituted at the 3-position with a 3-oxopropanoate ethyl ester group.
IUPAC Name: this compound
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and use in experimental procedures.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| CAS Number | 6283-81-4 |
| Appearance | Liquid |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C[1] |
Synthesis
The primary method for the synthesis of this compound is the Claisen condensation of ethyl nicotinate with ethyl acetate, using a strong base such as sodium ethoxide.[2][3]
Reaction Scheme
Ethyl NicotinateEthyl Acetatethis compound
Experimental Protocol
This protocol is adapted from a similar procedure for a related isomer and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl nicotinate
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide in anhydrous toluene within a round-bottom flask, add anhydrous ethyl acetate.
-
Heat the mixture to reflux for 30 minutes.
-
To this solution, add ethyl nicotinate and continue refluxing for an additional 12-14 hours.[2]
-
After cooling the reaction mixture to room temperature, carefully quench with a dilute solution of hydrochloric acid until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Data
The following are predicted and reference spectroscopic data for the characterization of this compound.
¹H NMR Spectroscopy
(Predicted values based on analogous compounds)
-
δ 1.2-1.4 (t, 3H): -CH₃ of the ethyl group
-
δ 4.1-4.3 (q, 2H): -CH₂ of the ethyl group
-
δ 4.0-4.2 (s, 2H): -CH₂- group between the carbonyls
-
δ 7.4-9.2 (m, 4H): Protons of the pyridine ring
¹³C NMR Spectroscopy
(Predicted values based on analogous compounds)
-
δ 14.1: -CH₃ of the ethyl group
-
δ 45.8: -CH₂- group between the carbonyls
-
δ 61.5: -CH₂ of the ethyl group
-
δ 123.8, 135.5, 149.2, 152.7: Carbons of the pyridine ring
-
δ 167.5: Ester carbonyl carbon
-
δ 193.0: Ketone carbonyl carbon
Mass Spectrometry
-
Expected [M+H]⁺: 194.0817
Infrared (IR) Spectroscopy
(Predicted characteristic peaks)
-
~1740 cm⁻¹: C=O stretch (ester)
-
~1690 cm⁻¹: C=O stretch (ketone)
-
~1580 cm⁻¹: C=N and C=C stretching (pyridine ring)
-
~1200-1300 cm⁻¹: C-O stretch (ester)
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its β-ketoester functionality allows for a variety of subsequent reactions, such as alkylations, acylations, and cyclizations, to build more elaborate molecular architectures. It is a key precursor for the synthesis of substituted pyridines, which are prevalent motifs in many biologically active compounds.
Reaction Mechanism and Experimental Workflow Visualization
Claisen Condensation for the Synthesis of this compound
The synthesis of this compound proceeds via a Claisen condensation mechanism. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester.
Caption: Claisen condensation mechanism for the synthesis of the target compound.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification process.
References
An In-depth Technical Guide to C10H11NO3: Focus on Diacetamate (4'-Acetoxyacetanilide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C10H11NO3 represents a variety of isomers with a molecular weight of approximately 193.20 g/mol .[1] This technical guide provides a comprehensive overview of one of the most notable of these isomers: Diacetamate, also known as 4'-Acetoxyacetanilide or Acetaminophen Acetate. Diacetamate is recognized as a derivative and a synthetic impurity of the widely used analgesic and antipyretic drug, Acetaminophen.[2][3] This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to Diacetamate. Furthermore, it delves into its biological activities, particularly its role as a prodrug to Acetaminophen and its influence on crucial signaling pathways, including the cyclooxygenase (COX) and polyamine metabolism pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Physicochemical and Spectroscopic Data
Diacetamate is a white to off-white solid with limited solubility in water but is soluble in organic solvents like chloroform, DMSO, and methanol.[4][5] Detailed physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of Diacetamate
| Property | Value | Reference |
| Molecular Formula | C10H11NO3 | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| CAS Number | 2623-33-8 | [6] |
| Melting Point | 155 °C | [1] |
| Boiling Point | 376.4 ± 25.0 °C at 760 mmHg | [1][4] |
| Water Solubility | 0.32 g/L (at 25 °C) | [1][4][5] |
| logP | 0.8 | [4] |
| pKa | 14.41 ± 0.70 (Predicted) | [4][5] |
| Appearance | White to Off-White Solid | [4][5] |
Table 2: Spectroscopic Data for Diacetamate
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR | Chemical Shift (δ) ppm: ~2.1-2.2 (s, 6H, Methyl protons), ~9.5-10.5 (br s, 1H, Amide proton) | [6] |
| ¹³C NMR | Data available from various sources. | [7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for carbonyl stretching of amide and ester functional groups. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 193. Common fragmentation includes the loss of acetyl groups (m/z 42). | [1] |
Experimental Protocols
Synthesis of Diacetamate (4'-Acetoxyacetanilide)
This protocol describes a common laboratory-scale synthesis of Diacetamate from 4-aminophenol.
Materials:
-
4-aminophenol
-
Acetic anhydride
-
Acetic acid
-
Argon (or other inert gas)
-
Ice-salt bath
-
500 mL 3-neck flask with mechanical stirrer, reflux condenser, and thermocouple
Procedure:
-
In a 500 mL, 3-neck flask equipped with a mechanical stirrer, a reflux condenser topped with an inert gas inlet, and a thermocouple, add acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol).
-
Add acetic anhydride (30.2 g, 0.30 mol) to the mixture in one portion.
-
Heat the resulting clear, brown solution to 100-110 °C and maintain this temperature for 16 hours with continuous stirring under an inert atmosphere.
-
After 16 hours, cease heating and allow the reaction mixture to cool slowly with stirring.
-
Precipitation should begin as the mixture cools to approximately 20 °C.
-
Further cool the mixture to ~0 °C using an ice-salt bath and maintain this temperature for 6 hours to ensure complete precipitation.
-
Filter the resulting pale-pink solid and dry it under a vacuum to yield 4-acetoxyacetanilide.[8]
-
The molecular structure can be confirmed by IR and ¹H NMR analysis.[8]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the analysis of Diacetamate.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Methanol and water (e.g., 70:30, v/v)
-
Diacetamate standard
-
Sample for analysis dissolved in the mobile phase
Procedure:
-
Prepare the mobile phase by mixing methanol and water in the desired ratio. Degas the mobile phase before use.
-
Set the HPLC system with the C18 column and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a suitable wavelength for Diacetamate detection (e.g., 230 nm).[9]
-
Prepare a standard solution of Diacetamate of known concentration in the mobile phase.
-
Prepare the sample solution by accurately weighing and dissolving the sample containing Diacetamate in the mobile phase. Filter the solution if necessary.
-
Inject a known volume (e.g., 20 µL) of the standard solution and then the sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time of Diacetamate from the standard.
-
Identify and quantify Diacetamate in the sample by comparing the retention time and peak area with that of the standard.
Biological Activity and Signaling Pathways
Diacetamate is primarily recognized for its relationship with Acetaminophen. It can act as a prodrug, being hydrolyzed in vivo to form Acetaminophen.[6] The biological effects of Diacetamate are therefore largely attributed to the actions of Acetaminophen.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Acetaminophen, the active metabolite of Diacetamate, is believed to exert its analgesic and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[10] The mechanism is thought to be particularly effective in environments with low levels of peroxides, which may explain its weak anti-inflammatory properties compared to traditional NSAIDs.[10]
Involvement in Polyamine Metabolism
Diacetamate has been noted to play a role as an intermediate in polyamine metabolism, a critical pathway for cell growth, proliferation, and differentiation.[6] Polyamines are small, polycationic molecules that are essential for various cellular processes. The regulation of polyamine levels is crucial for maintaining cellular homeostasis.
JNK/p38 MAPK Signaling Pathway
Overdoses of Acetaminophen are known to induce hepatotoxicity, a process in which the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are implicated.[11][12] Activation of these pathways can lead to cellular stress and apoptosis.
Conclusion
Diacetamate (4'-Acetoxyacetanilide), an isomer of C10H11NO3, serves as a significant compound of interest for researchers in drug development and pharmaceutical sciences. Its role as a prodrug to the widely used analgesic, Acetaminophen, and its interactions with key biological pathways, underscore its importance. This technical guide has provided a consolidated resource on the physicochemical properties, synthesis, analytical methods, and biological activities of Diacetamate, with the aim of facilitating further research and development in this area.
References
- 1. Buy Diacetamate | 2623-33-8 | > 95% [smolecule.com]
- 2. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. 4-Acetoxyacetanilide CAS#: 2623-33-8 [m.chemicalbook.com]
- 6. Diacetamate (CAS 2623-33-8)|High Purity [benchchem.com]
- 7. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Paracetamol - Wikipedia [en.wikipedia.org]
- 11. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
A Technical Guide to 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical synonyms, physical and spectral properties, a detailed experimental protocol for its synthesis and purification, and an exploration of the known biological activities of structurally related compounds.
Chemical Synonyms and Identification
Proper identification of a chemical entity is crucial for accurate research and communication. 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester is known by several synonyms, which are essential to recognize when searching chemical databases and literature.
| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester | Ethyl 3-(pyridin-3-yl)-3-oxopropanoate | 54400-39-0 | C₁₀H₁₁NO₃ | 193.20 g/mol |
| Ethyl nicotinoacetate | ||||
| Ethyl 3-nicotinoylacetate | ||||
| 3-Oxo-3-(3-pyridyl)propanoic acid ethyl ester |
Physicochemical and Spectroscopic Data
The following table summarizes key physical and spectroscopic data for 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester. This information is critical for its characterization and quality control.
| Property | Value | Source/Method |
| Appearance | Off-white to yellow crystalline powder | ECHEMI[1] |
| Melting Point | 162 °C | ECHEMI[1] |
| Boiling Point | 80-82 °C @ 0.03 Torr | ECHEMI[1] |
| ¹H NMR | Data not available in searched literature | |
| ¹³C NMR | Data not available in searched literature | |
| IR (Infrared) Spectroscopy | Data not available in searched literature | |
| Mass Spectrometry | Data not available in searched literature |
Experimental Protocols
The synthesis of 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester is typically achieved through a Claisen condensation reaction. Below is a detailed protocol adapted from procedures for analogous compounds.
Synthesis of 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester via Claisen Condensation
This procedure describes the base-catalyzed condensation of ethyl nicotinate and ethyl acetate.
Materials:
-
Ethyl nicotinate
-
Ethyl acetate, anhydrous
-
Sodium ethoxide (NaOEt) or sodium metal
-
Toluene or Benzene, anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in an excess of absolute ethanol. Once all the sodium has reacted, remove the excess ethanol under reduced pressure to obtain dry sodium ethoxide.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (or benzene) and sodium ethoxide.
-
Addition of Reactants: While stirring, add a mixture of ethyl nicotinate and anhydrous ethyl acetate dropwise to the sodium ethoxide suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a dilute solution of hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either vacuum distillation or column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Potential Biological Activities and Signaling Pathways
While specific biological activity data for 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester is not extensively documented in publicly available literature, the broader class of pyridine-containing compounds and β-keto esters has been investigated for various therapeutic applications.
Anticancer Activity: Pyridine derivatives are known to exhibit antiproliferative activities against various cancer cell lines. Some studies have shown that pyridine-containing compounds can induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways in liver and breast cancer cells. The keto group in such structures often plays a significant role in their cytotoxic activity.
Antimicrobial and Antifungal Activity: The pyridine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. Derivatives of propionic acid have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives have been explored as inhibitors of various enzymes. The β-keto ester functionality is a key feature for designing inhibitors for enzymes that recognize carbonyl-containing substrates.
Signaling Pathway Modulation: Ketone bodies and their esters have been shown to act as signaling molecules, influencing cellular metabolism and transcription. For instance, β-hydroxybutyrate, a ketone body, is a known histone deacetylase (HDAC) inhibitor, which can suppress oxidative stress. Ketone metabolism can also alter cellular redox states (NAD+/NADH ratio), impacting the activity of NAD-dependent deacetylases like sirtuins (e.g., SIRT1, SIRT3), which in turn regulate antioxidant pathways. It is plausible that β-keto esters like the title compound could influence similar metabolic and signaling pathways, although direct evidence is currently lacking.
References
A Comprehensive Technical Guide to the Physical Properties of Common Pharmaceutical Solvents: Boiling and Flash Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the boiling and flash points of seven key solvents frequently utilized in the pharmaceutical industry. Understanding these fundamental physical properties is paramount for ensuring the safety, efficacy, and regulatory compliance of drug substances and products throughout the development lifecycle. This document outlines standardized experimental methodologies for determining these properties and presents a logical workflow for solvent selection and control in accordance with international guidelines.
Quantitative Physical Properties of Common Solvents
The selection of an appropriate solvent is a critical decision in drug development, impacting everything from reaction kinetics and purification efficiency to final product stability and patient safety. A solvent's boiling point dictates its volatility and ease of removal, while its flash point is a crucial indicator of its flammability and associated handling risks. The following table summarizes these key physical properties for a selection of common pharmaceutical solvents.
| Solvent | Boiling Point (°C) | Flash Point (°C) |
| Ethanol | 78.23 - 78.37[1][2][3] | 13 - 14[1][4] |
| Methanol | 64.7[5][6][7][8] | 11 - 12 |
| Isopropanol | 80.3 - 82.5[9][10][11] | 11.7 - 12 |
| Acetone | 56.08 - 56.3[12][13][14][15] | -18 to -20[12][13][16][17] |
| Acetonitrile | 81.3 - 82.1[18][19][20] | 2 - 5.6 |
| Dichloromethane | 39.8 - 40 | - |
| Toluene | 110.6 - 111 | 4 |
Experimental Protocols for Determination of Physical Properties
Accurate and reproducible determination of boiling and flash points is essential for characterizing solvents and ensuring data integrity. The following sections detail the standardized methodologies as prescribed by ASTM International.
Determination of Boiling Point: ASTM D1078
The boiling point of a volatile organic liquid is determined using the Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM D1078.[19] This method is applicable to liquids with boiling points between 30 and 350 °C that are chemically stable during distillation.[13][15]
Methodology:
-
Apparatus: The standard apparatus consists of a distillation flask, a condenser and cooling bath, a flask support, a heat source, a graduated cylinder for receiving the distillate, and a calibrated thermometer.
-
Sample Preparation: A 100 mL sample of the liquid is measured into the distillation flask.
-
Procedure:
-
The flask is placed in the heating mantle, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
The condenser is connected, and cooling water is circulated.
-
Heat is applied to the flask at a controlled rate.
-
The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the initial boiling point.
-
Heating is continued, and the temperature is recorded at various percentages of the collected distillate.
-
The final boiling point, or dry point, is the temperature at which the last of the liquid evaporates from the bottom of the flask.
-
-
Data Analysis: The distillation range is reported, which includes the initial and final boiling points. For a pure compound, this range should be very narrow.
Determination of Flash Point: ASTM D93
The flash point of a volatile material is determined using the Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester, ASTM D93.[12] This method is suitable for petroleum products and other liquids with flash points in the range of 40 °C to 370 °C.[12]
Methodology:
-
Apparatus: The Pensky-Martens closed-cup tester consists of a brass test cup with a tightly fitting lid, a stirring device, a controlled heating source, and an ignition source (a small flame or an electric igniter).
-
Sample Preparation: The test cup is filled with the sample to a specified level.
-
Procedure:
-
The lid is securely placed on the cup, and the sample is heated at a slow, constant rate while being continuously stirred.
-
At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid surface through an opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
-
-
Data Analysis: The observed flash point temperature is corrected for barometric pressure.
Solvent Selection and Control in Drug Development
The selection and control of solvents in pharmaceutical manufacturing are governed by stringent regulatory guidelines to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C guideline provides a framework for classifying residual solvents based on their toxicity and for setting acceptable limits in drug products.[5][9][18]
The following diagram illustrates a typical workflow for solvent selection and control, integrating the principles of the ICH Q3C guidelines. This process ensures that solvents are chosen not only for their chemical and physical suitability but also for their toxicological profile, ultimately safeguarding patient health.
References
- 1. fda.gov [fda.gov]
- 2. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. tga.gov.au [tga.gov.au]
- 13. store.astm.org [store.astm.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. store.astm.org [store.astm.org]
- 20. petrolube.com [petrolube.com]
A Comprehensive Technical Guide to Pyridyl Beta-Keto Esters: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pyridyl beta-keto esters are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, combining a pyridine ring and a beta-keto ester moiety, make them valuable synthons for the preparation of a wide array of heterocyclic systems and biologically active molecules. This in-depth technical guide provides a comprehensive literature review of pyridyl beta-keto esters, covering their synthesis, chemical properties, and diverse applications, with a focus on their potential in drug discovery.
Synthesis of Pyridyl Beta-Keto Esters
The synthesis of pyridyl beta-keto esters can be broadly categorized into two main approaches: formation of the beta-keto ester functionality on a pre-existing pyridine ring, and construction of the pyridine ring from a beta-keto ester precursor.
Claisen Condensation: A Key Strategy
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters.[1] This reaction involves the condensation of two ester molecules in the presence of a strong base. In the context of pyridyl beta-keto esters, a common approach is the crossed Claisen condensation, where a pyridyl ester is reacted with an enolizable ester like ethyl acetate.
A representative reaction is the synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate, which involves the reaction of ethyl picolinate with ethyl acetate in the presence of a strong base such as sodium ethoxide.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate via Claisen Condensation
-
Materials: Ethyl picolinate, ethyl acetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Ethyl picolinate and an excess of dry ethyl acetate are added to the sodium ethoxide solution at room temperature.
-
The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
-
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.[2][3][4][5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[2] By using a pyridyl aldehyde as the aldehyde component, pyridyl-substituted dihydropyridines can be synthesized.
Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative
-
Materials: Pyridine-4-carboxaldehyde, ethyl acetoacetate (2 equivalents), ammonium acetate, ethanol.
-
Procedure:
-
To a round-bottom flask, add pyridine-4-carboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
The reaction mixture is stirred and heated to reflux for several hours. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the dihydropyridine derivative.
-
The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or ceric ammonium nitrate.
-
Chemical Properties and Reactions
The chemistry of pyridyl beta-keto esters is characterized by the reactivity of both the pyridine ring and the beta-keto ester moiety. The pyridine ring, being electron-deficient, can undergo nucleophilic substitution reactions. The beta-keto ester portion exhibits keto-enol tautomerism and possesses two electrophilic carbonyl centers and an acidic α-proton, making it a versatile synthetic intermediate.
Applications in Drug Discovery
Pyridyl beta-keto esters and their derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Several studies have reported the potential of pyridine derivatives as anticancer agents.[6] The antiproliferative activity is often associated with the presence and position of specific functional groups on the pyridine ring, such as methoxy, hydroxyl, carbonyl, and amino groups.[7][8] Conversely, bulky groups or halogen atoms may decrease the activity.[8] Some pyridine-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[6]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | MCF-7 | 0.11 - 1.88 | [9] |
| Spiro-pyridine derivatives | HepG-2 | 8.42 - 10.58 | [3] |
| Spiro-pyridine derivatives | Caco-2 | 7.83 - 13.61 | [3] |
| 2,6-disubstituted pyridines | Various | - | |
| Pyridine derivatives | HeLa | 0.134 - 0.257 | |
| Pyridine derivatives | A549 | 0.075 - 9.0 | [4] |
Antimicrobial and Antifungal Activity
Pyridine-based compounds have a long history of use as antimicrobial agents.[10] The biological activity of these compounds is influenced by their structural features. For instance, certain carboxamido pyridyl-based thiazolidinediones and pyridine-based thiosemicarbazide complexes have demonstrated notable antimicrobial effects.[10]
| Compound Class | Organism | MIC (mg/mL) | Reference |
| β-Keto ester derivatives | P. aeruginosa, S. aureus, P. syringae, A. tumefaciens | 0.08 - 0.63 | [11] |
| Pyridine derivatives | E. coli | 0.2 - 1.3 | [12] |
| MBDG derivatives | Various bacteria | 0.68 - 2.7 | [13] |
Anti-HIV Activity
Pyridyl beta-keto esters are key intermediates in the synthesis of a class of HIV-1 integrase inhibitors.[14][15][16] These inhibitors, often β-diketo acids, are designed to chelate the magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.[16] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors.[17]
Spectroscopic Data of Representative Pyridyl Beta-Keto Esters
The structural characterization of pyridyl beta-keto esters is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) | Reference |
| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 1.25 (t, 3H), 4.20 (q, 2H), 4.05 (s, 2H), 7.45 (m, 1H), 7.85 (m, 1H), 8.10 (d, 1H), 8.65 (d, 1H) | 14.1, 61.5, 62.8, 122.5, 127.8, 137.0, 149.2, 152.8, 167.5, 193.2 | 3050, 2980, 1740, 1685, 1580 | 193 [M]+ | [18][19] |
| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | 1.28 (t, 3H), 4.25 (q, 2H), 4.02 (s, 2H), 7.40 (m, 1H), 8.25 (d, 1H), 8.75 (d, 1H), 9.15 (s, 1H) | 14.1, 61.8, 63.0, 123.8, 130.5, 135.7, 149.5, 153.0, 167.2, 192.5 | 3060, 2985, 1745, 1690, 1585 | 193 [M]+ | [18][19] |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 1.27 (t, 3H), 4.23 (q, 2H), 4.00 (s, 2H), 7.75 (d, 2H), 8.80 (d, 2H) | 14.0, 61.9, 63.2, 121.5, 141.8, 151.0, 167.0, 192.8 | 3055, 2982, 1742, 1688, 1590 | 283 [M+H]+ | [20] |
Note: The spectroscopic data provided are representative and may vary slightly depending on the specific experimental conditions.
Structure-Activity Relationship (SAR)
The biological activity of pyridyl beta-keto esters is highly dependent on their structural features. Key aspects of their SAR include:
-
Position of the Nitrogen Atom: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic properties and the overall geometry of the molecule, thereby affecting its binding to biological targets.
-
Substitution on the Pyridine Ring: The nature, size, and position of substituents on the pyridine ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target protein. As mentioned earlier, electron-donating groups like -OMe and -OH, and hydrogen-bonding groups like -C=O and -NH2 can enhance antiproliferative activity.[8]
-
Modifications of the Beta-Keto Ester Moiety: Alterations to the ester and keto groups, as well as substitution at the α-carbon, can impact the molecule's reactivity, stability, and ability to interact with biological targets. For instance, in HIV integrase inhibitors, the beta-keto acid functionality is crucial for chelating magnesium ions.[16]
Conclusion
Pyridyl beta-keto esters are a class of compounds with significant synthetic utility and a broad spectrum of biological activities. Their straightforward synthesis, coupled with the tunability of their chemical and physical properties through structural modifications, makes them highly valuable for drug discovery and development. The information presented in this technical guide highlights the importance of these scaffolds and provides a solid foundation for researchers and scientists working in the field of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of pyridyl beta-keto ester derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. cem.de [cem.de]
- 2. grokipedia.com [grokipedia.com]
- 3. scribd.com [scribd.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural aspects of HIV-1 integrase inhibitors: SAR studies and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
The Pyridine Nucleus: A Cornerstone in Drug Discovery and Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged structure in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities exhibited by pyridine-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications. Detailed experimental methodologies for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers in the design and development of novel pyridine-based therapeutics.
Anticancer Activity of Pyridine-Containing Compounds
Pyridine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1] Numerous pyridine-based drugs have received FDA approval and are currently in clinical use, underscoring the therapeutic potential of this scaffold.[2]
Mechanism of Action
The anticancer effects of pyridine-containing compounds are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival. A significant number of these compounds function as kinase inhibitors.[3] Kinases are pivotal in cellular signaling, and their dysregulation is a common feature in many cancers.[3]
One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Pyridine-urea derivatives, for instance, have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting downstream signaling pathways.[1][4]
Another important mechanism is the induction of cell cycle arrest and apoptosis. Certain novel pyridine and pyridone-based compounds have been demonstrated to induce G2/M phase arrest in the cell cycle through a p53-p21-mediated pathway and promote apoptosis via the upregulation of JNK.[5]
Key Anticancer Targets of Pyridine Derivatives:
-
Kinases: VEGFR-2, and others involved in cell proliferation and survival.[3][6]
-
Androgen Receptors: Relevant in prostate cancer.[6]
-
Tubulin Polymerization: Disrupting the cytoskeleton and mitotic spindle formation.[6]
-
Topoisomerase Enzymes: Interfering with DNA replication and repair.[6]
-
Human Carbonic Anhydrase: Particularly isoforms IX and XII, which are involved in tumor metabolism and pH regulation.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyridine-containing compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 | [4] |
| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 | [4] |
| Pyridone | Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [5] |
| Pyridine | Compound 2 | HepG2 (Liver) | >10 | [5] |
| Pyridine Thiazolidinone | Compound 56 | MCF-7 (Breast) | Potent | [6] |
| Pyridine Thiazolidinone | Compound 57 | HepG2 (Liver) | Potent | [6] |
Note: "Potent" indicates significant activity as reported in the reference, with specific IC50 values not explicitly stated in the provided snippets.
Signaling Pathway Visualization
The inhibition of the VEGFR-2 signaling pathway is a key mechanism for the anti-angiogenic effects of many pyridine-containing anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyridine-containing test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control with a known anticancer drug, and a blank with medium only).
-
Incubation: Incubate the treated plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add a sterile-filtered MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity of Pyridine-Containing Compounds
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents, exhibiting a broad spectrum of activity against various pathogens.[5][9]
Mechanism of Action
The antimicrobial mechanisms of pyridine compounds are varied. Some act by disrupting the microbial cell membrane or wall.[10] For instance, the antimicrobial activity of certain 1-alkyl-pyridinium salts is attributed to their adsorption onto the bacterial cell surface, leading to its destruction.[11] Other pyridine derivatives may inhibit essential microbial enzymes or interfere with nucleic acid metabolism.[5] The structure of the pyridine compound, including the nature and position of substituents, plays a crucial role in determining its antimicrobial efficacy and spectrum.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine-containing compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |
| N-alkylated pyridine salt | Compound 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [12] |
| N-alkylated pyridine salt | Compound 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [12] |
| Thienopyridine | Compound 12a | E. coli | 19.5 | [13] |
| Thienopyridine | Compound 12a | B. mycoides | < 4.8 | [13] |
| Thienopyridine | Compound 12a | C. albicans | < 4.8 | [13] |
| Thienopyridine | Compound 15 | E. coli | > 4.8 | [13] |
| Thienopyridine | Compound 15 | B. mycoides | 9.8 | [13] |
| Thienopyridine | Compound 15 | C. albicans | 39 | [13] |
| Pyridinium salt | Compound 3d | S. aureus | Most active | [11] |
Note: Some data is presented as percent inhibition at a specific concentration. "Most active" indicates the compound showed the highest activity in the series, with specific MIC values not explicitly stated in the provided snippets.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[14]
Workflow:
References
- 1. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 2. microbenotes.com [microbenotes.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. purformhealth.com [purformhealth.com]
- 14. microbe-investigations.com [microbe-investigations.com]
A Technical Guide to the Solubility of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes detailed protocols for solubility measurement, guidelines for data presentation, and a visual representation of the experimental workflow. The objective is to equip researchers and drug development professionals with the necessary tools and methodologies to generate reliable and reproducible solubility data, which is critical for process development, formulation, and quality control.
Introduction to Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is crucial. It influences various aspects of the drug development process, including:
-
Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants can significantly impact reaction rates, yield, and the impurity profile of the final product.
-
Crystallization and Purification: Solubility data is essential for developing efficient crystallization processes to isolate and purify intermediates and final APIs with the desired physical properties.
-
Formulation Development: The solubility of a drug substance in various excipients and solvent systems is a primary determinant of its bioavailability and the feasibility of different dosage forms.
This guide distinguishes between two key types of solubility: thermodynamic and kinetic. Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the system is in its lowest energy state. In contrast, kinetic solubility refers to the concentration of a solute at which it starts to precipitate from a solution under specific conditions, often from a supersaturated state. While kinetic solubility is often measured in high-throughput screening, thermodynamic solubility is the more definitive value for physicochemical characterization.[1][2][3]
Data Presentation
As no specific quantitative solubility data for this compound in various organic solvents is readily available in the public domain, the following table serves as a template for researchers to systematically record their experimental findings. This structured approach ensures that data is captured in a consistent and easily comparable format.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Observations |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Acetonitrile | |||||
| Dichloromethane | |||||
| Toluene | |||||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a solid compound like this compound in organic solvents. The "shake-flask" method is considered the gold standard for its reliability and accuracy.[4][5][6] The concentration of the dissolved solute in the saturated solution can then be determined using either the gravimetric method or UV/Vis spectroscopy.
Shake-Flask Method for Achieving Equilibrium
This protocol is designed to create a saturated solution at a specific temperature, ensuring that the system has reached thermodynamic equilibrium.
Materials:
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution becomes and remains saturated.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[8]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.
Quantification of Solute Concentration
This method is straightforward and relies on determining the mass of the dissolved solid after evaporating the solvent.[8][9]
Procedure:
-
Weighing the Saturated Solution: Accurately weigh the vial containing the filtered saturated solution.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Drying to a Constant Weight: Dry the residue in the vial in a vacuum oven until a constant weight is achieved.
-
Calculation:
-
Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).
-
This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis range. It is generally faster than the gravimetric method.[10][11][12]
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan it with a UV/Vis spectrophotometer to find the λmax.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
-
Measure the Absorbance of the Saturated Solution:
-
Take the filtered saturated solution obtained from the shake-flask method and dilute it with a known factor of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate the Concentration:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. quora.com [quora.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. longdom.org [longdom.org]
The Chemistry of Pyridyl Beta-Keto Esters: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of pyridyl beta-keto esters, a class of compounds with significant potential in medicinal chemistry and drug development.
Pyridyl beta-keto esters are a fascinating and versatile class of organic compounds that have garnered considerable attention from the scientific community. Their unique molecular architecture, which combines a pyridine ring with a beta-keto ester functionality, imparts a range of valuable chemical properties. This makes them highly sought-after intermediates in the synthesis of a variety of heterocyclic systems and biologically active molecules. This technical guide provides a comprehensive overview of the chemistry of pyridyl beta-keto esters, with a focus on their synthesis, characterization, and role as key building blocks in the development of novel therapeutic agents.
Synthesis of Pyridyl Beta-Keto Esters: The Claisen Condensation
The primary route for the synthesis of pyridyl beta-keto esters is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] This reaction involves the condensation of a pyridyl ester with an enolizable ester, such as ethyl acetate, in the presence of a strong base. The choice of base is critical to the success of the reaction, with sodium ethoxide and lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[4][5] The reaction proceeds through the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl group of the pyridyl ester. Subsequent elimination of an alkoxide group yields the desired pyridyl beta-keto ester.
The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influences the reactivity of the starting pyridyl ester and can necessitate modifications to the reaction conditions. Below are detailed experimental protocols for the synthesis of the three positional isomers of ethyl pyridyl-3-oxopropanoate.
Experimental Protocols
Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Ethyl Picolinoylacetate) [4]
-
Materials: Sodium ethoxide, toluene, ethanol, ethyl acetate, ethyl 2-pyridinecarboxylate.
-
Procedure:
-
To a 22 L three-necked flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, add sodium ethoxide (360 g, 5.29 mol), toluene (4 L), ethanol (18 mL, 0.265 mol), and ethyl acetate (1.04 L, 10.6 mol).
-
Stir the mixture for 1 hour, allowing it to warm to 26 °C.
-
Add ethyl 2-pyridinecarboxylate (400 g, 2.65 mol) to the reaction mixture.
-
Heat the mixture to reflux (90 °C) and maintain for 18 hours.
-
After completion, cool the mixture to room temperature and dilute with toluene (8 L).
-
Wash the mixture with deionized water (6 L) and separate the layers.
-
Adjust the aqueous layer to pH 5 with glacial acetic acid and extract with ethyl acetate (2 x 4 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
General Protocol for the Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (Ethyl Nicotinoylacetate)
-
Materials: Sodium ethoxide (or another suitable base like NaH), dry solvent (e.g., THF, toluene), ethyl nicotinate, ethyl acetate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in the chosen dry solvent.
-
Add an excess of ethyl acetate to the suspension with stirring.
-
Slowly add a solution of ethyl nicotinate in the same dry solvent to the mixture at room temperature or with gentle heating.
-
The reaction mixture is typically stirred at reflux for several hours to drive the condensation to completion.
-
After cooling, the reaction is quenched by the addition of a dilute acid (e.g., acetic acid or HCl) to neutralize the base and the resulting enolate.
-
The product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
-
General Protocol for the Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Ethyl Isonicotinoylacetate) [5]
-
Materials: Lithium bis(trimethylsilyl)amide (LiHMDS), tetrahydrofuran (THF), ethyl acetate, ethyl isonicotinate, acetic acid, sodium bicarbonate solution.
-
Procedure:
-
To a solution of ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in THF (20 mL) at -40°C, rapidly add LiHMDS (30 mmol).
-
Maintain the temperature at -40°C and stir for 20 minutes.
-
Quench the reaction with acetic acid (50 mmol).
-
Alkalize the mixture with a 10% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with water and saturated saline.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the product.
-
Data Presentation: Physical and Spectroscopic Properties
The physical and spectroscopic data of the pyridyl beta-keto ester isomers are crucial for their identification and characterization. The following table summarizes the available quantitative data for the ethyl esters of 2-, 3-, and 4-pyridyl-3-oxopropanoate.
| Property | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | This compound | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.2 g/mol | 193.2 g/mol | 193.2 g/mol |
| Appearance | Dark-colored oil[4] | Not available | Off-white to yellow-brown crystalline powder[5] |
| Yield | 91%[4] | Not available | Not specified[5] |
| Melting Point | Not applicable | Not available | 53-59 °C[5] |
| Boiling Point | Not available | Not available | 169°C / 4mmHg[5] |
| ¹H NMR (ppm) | Not available | Not available | Not available |
| ¹³C NMR (ppm) | Not available | Not available | Not available |
| IR (cm⁻¹) | Not available | Not available | Not available |
| Mass Spectrum (m/z) | 194 ([M+H]⁺)[4] | Not available | Not available |
Mandatory Visualizations
Claisen Condensation Mechanism
The following diagram illustrates the step-by-step mechanism of the Claisen condensation for the synthesis of pyridyl beta-keto esters.
Caption: Mechanism of the Claisen condensation for pyridyl beta-keto ester synthesis.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of pyridyl beta-keto esters.
References
Methodological & Application
Application Note: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
β-keto esters are a pivotal class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including various heterocyclic systems of medicinal importance. Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, incorporating a pyridine-3-yl moiety, is a key building block for the synthesis of novel pharmaceutical agents. The pyridine ring is a common feature in many biologically active compounds. This protocol details a reliable method for the preparation of this important intermediate.
Overall Reaction Scheme
The synthesis is a two-step process starting from nicotinic acid. The first step is the Fischer esterification of nicotinic acid to produce ethyl nicotinate. The second step is a Claisen condensation of ethyl nicotinate with ethyl acetate to yield the target product, this compound.
Step 1: Fischer Esterification
Nicotinic Acid + Ethanol ⇌ Ethyl Nicotinate + Water
Step 2: Claisen Condensation
Ethyl Nicotinate + Ethyl Acetate → this compound + Ethanol
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |
| Nicotinic Acid | 59-67-6 | C₆H₅NO₂ | 123.11 | White crystalline powder | Room Temperature |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Colorless liquid | Room Temperature |
| Ethyl Nicotinate | 614-18-6 | C₈H₉NO₂ | 151.16 | Colorless to light yellow liquid | Room Temperature |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid | Room Temperature |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | White to yellowish powder | Store under inert gas |
| This compound | 6283-81-4 | C₁₀H₁₁NO₃ | 193.20 | Liquid | Store in freezer, under -20°C [1] |
Table 2: Spectral Data for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Analogous Compound) [2]
Note: Experimentally determined spectral data for the title compound, this compound, is not available in the reviewed literature. The following data for the pyridin-4-yl isomer is provided as a reference.
| Data Type | Spectral Data |
| ¹H NMR (500 MHz, MeOD) | δ = 1.16 (t, J = 7.1 Hz, 3H), 4.11 (q, J = 7.1 Hz, 2H), 4.23 (s, 2H), 7.80 (d, J = 5.9 Hz, 2H), 8.82 (d, J = 5.9 Hz, 2H) |
| ¹³C NMR (125 MHz, MeOD) | δ = 14.3, 46.0, 61.2, 121.7, 142.1, 151.3, 167.7, 194.3 |
| Mass Spec. (FAB) | m/z (%) = 194 [M + H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Nicotinate
This protocol is adapted from established methods for Fischer esterification.[1]
Materials:
-
Nicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Toluene (optional, for azeotropic removal of water)[1]
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add nicotinic acid and an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid with cooling and stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude ethyl nicotinate can be purified by vacuum distillation to yield a colorless to light yellow liquid.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[2]
Materials:
-
Ethyl nicotinate
-
Anhydrous ethyl acetate
-
Sodium ethoxide
-
Anhydrous benzene or toluene
-
Potassium carbonate (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.
-
To the flask, add sodium ethoxide and anhydrous benzene (or toluene).
-
Add anhydrous ethyl acetate to the sodium ethoxide suspension.
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add a solution of ethyl nicotinate in anhydrous benzene (or toluene) via the dropping funnel.
-
Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Add an excess of potassium carbonate and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Organic solvents are flammable; avoid open flames.
Conclusion
This application note provides a comprehensive and detailed procedure for the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided data and workflow diagrams are intended to facilitate the practical implementation of this synthesis.
References
Application Notes and Protocols: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate in Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, a classic multi-component reaction first described by Arthur Hantzsch in 1882, remains a cornerstone in heterocyclic chemistry for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1][2][3] These scaffolds are of immense interest in medicinal chemistry, with numerous 1,4-DHP derivatives functioning as potent calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[1][2][4] The versatility of the Hantzsch synthesis allows for the incorporation of diverse functionalities, enabling the generation of novel molecular entities with a wide range of biological activities.[5][6]
This document provides detailed application notes and protocols for the use of a less conventional, yet highly valuable β-ketoester, ethyl 3-oxo-3-(pyridin-3-yl)propanoate , in the Hantzsch pyridine synthesis. The incorporation of a pyridyl moiety into the dihydropyridine core is of significant interest as it can modulate the pharmacological properties of the resulting compounds, potentially leading to new therapeutic agents.[7]
Applications and Significance
The use of this compound as a building block in the Hantzsch synthesis allows for the creation of novel 4-aryl-1,4-dihydropyridines bearing pyridyl substituents at the 3- and 5-positions. The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[8] The resulting pyridyl-substituted dihydropyridines are promising candidates for a variety of therapeutic applications, including:
-
Cardiovascular Agents: As analogues of successful drugs like Nifedipine and Amlodipine, these novel compounds may exhibit potent calcium channel blocking activity.[2][4]
-
Antimicrobial Agents: Dihydropyridine derivatives have shown promising antibacterial and antifungal activities.[5]
-
Anticancer Agents: The 1,4-DHP scaffold has been explored for its potential in developing new anticancer drugs.[9]
-
Neuroprotective Agents: Certain dihydropyridines have demonstrated neuroprotective properties.[8]
The synthesis of a library of these compounds allows for extensive structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective drug candidates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric ethyl 3-oxo-3-(pyridin-4-yl)propanoate via a Claisen condensation.
Reaction Scheme:
Materials:
-
Ethyl nicotinate
-
Ethyl acetate
-
Sodium ethoxide (or other suitable base like sodium hydride)
-
Anhydrous toluene (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
To this solution, add a mixture of ethyl nicotinate (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold dilute hydrochloric acid to neutralize the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate from this compound
This is a general one-pot protocol for the Hantzsch reaction.
Reaction Scheme:
Materials:
-
This compound (2 equivalents)
-
Aromatic aldehyde (e.g., benzaldehyde, 1 equivalent)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Hantzsch Pyridine Synthesis with Various Aldehydes.
| Entry | Aromatic Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | 6 | 85-95 | [10][11] |
| 2 | 4-Chlorobenzaldehyde | Ethanol | 5 | 90-96 | [12] |
| 3 | 4-Nitrobenzaldehyde | Ethanol | 4 | 92-98 | [12] |
| 4 | 2-Furaldehyde | Ethanol | 4 | 75 | [13] |
| 5 | 3-Pyridinecarboxaldehyde | Ethanol | 6 | 80-90 (estimated) | Analogous Reactions |
Yields are based on reported values for similar Hantzsch reactions and may vary for the specific substrate.
Table 2: Spectroscopic Data for a Representative Product: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. [10][13]
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 5H, Ar-H), 5.60 (s, 1H, NH), 4.95 (s, 1H, H-4), 4.10 (q, 4H, 2x -OCH₂CH₃), 2.30 (s, 6H, 2x CH₃), 1.25 (t, 6H, 2x -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 167.5 (C=O), 147.0 (C-Ar), 144.0 (C-2, C-6), 128.5 (Ar-CH), 126.5 (Ar-CH), 103.0 (C-3, C-5), 60.0 (-OCH₂), 39.5 (C-4), 19.5 (CH₃), 14.5 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | 3340 (N-H), 3030 (Ar C-H), 2980 (C-H), 1690 (C=O), 1650 (C=C) |
| Mass Spec (m/z) | Calculated for C₁₉H₂₃NO₄: 329.16. Found: [M+H]⁺ 330.17 |
Note: The spectroscopic data provided is for a model compound. The actual data for the pyridyl-substituted analogue will differ, particularly in the aromatic region of the NMR spectra.
Visualizations
Hantzsch Pyridine Synthesis Mechanism
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Workflow
References
- 1. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. fiveable.me [fiveable.me]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. jocpr.com [jocpr.com]
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: A Key Intermediate in Pharmaceutical Synthesis
For Immediate Release
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, a versatile chemical intermediate, is gaining significant attention in the pharmaceutical industry as a crucial building block for the synthesis of a variety of therapeutic agents, most notably kinase inhibitors used in targeted cancer therapy. Its unique chemical structure allows for its effective use in the construction of complex heterocyclic scaffolds found in numerous active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on the preparation of kinase inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 6283-81-4 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Liquid |
| Purity | 97% |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C[1] |
Application in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of various heterocyclic compounds, which form the core structures of many pharmaceutical drugs. A particularly important application is its conversion to (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, a versatile enaminone intermediate. This enaminone is then utilized in the synthesis of potent kinase inhibitors, such as Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers.
The overall synthetic scheme involves a two-step process:
-
Synthesis of the Enaminone Intermediate: Conversion of this compound to (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
-
Synthesis of the Final Pharmaceutical Product: Cyclization of the enaminone intermediate with other reagents to form the desired heterocyclic drug molecule.
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
This protocol describes the synthesis of the key enaminone intermediate from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one as a light yellow crystalline powder.
Quantitative Data:
| Parameter | Value |
| Purity | >98% |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Melting Point | 100-105 °C |
| Storage | Cool, dry place, away from light |
Protocol 2: Synthesis of an Imatinib Analogue
This protocol outlines a general procedure for the synthesis of a pyrimidine-based kinase inhibitor, structurally related to Imatinib, using the enaminone intermediate.
Materials:
-
(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Guanidine derivative (e.g., N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add the guanidine derivative (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final kinase inhibitor.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Many of the kinase inhibitors synthesized using this compound as a precursor target the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders.
The synthesized kinase inhibitors act as competitive inhibitors at the ATP-binding site of JAKs, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT signaling ultimately leads to the downregulation of genes involved in cell proliferation and survival, thereby exerting their therapeutic effect.
Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor synthesized from the target intermediate.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore its potential in developing novel therapeutic agents. The ability to efficiently construct complex heterocyclic structures makes this compound a key resource in modern drug discovery and development.
References
Protocol for Knoevenagel Condensation: Synthesis of α,β-Unsaturated Pyridyl Esters
Introduction
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is widely employed in the synthesis of a variety of important organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The products are often α,β-unsaturated ketones or esters, which are valuable intermediates for further chemical transformations.[1]
This application note provides a detailed protocol for the Knoevenagel condensation of pyridyl β-keto esters with aromatic aldehydes. Pyridyl-containing compounds are of significant interest in drug discovery due to their prevalence in biologically active molecules. This protocol offers a reproducible method for the synthesis of α,β-unsaturated esters bearing a pyridine moiety, which can serve as key building blocks in the development of novel therapeutic agents.
Reaction Principle
The Knoevenagel condensation proceeds through a series of reversible steps. First, a basic catalyst, such as piperidine or pyrrolidine, deprotonates the active methylene group of the pyridyl β-keto ester to form a resonance-stabilized enolate.[4] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde to form an aldol-type addition intermediate. Subsequent dehydration of this intermediate, often facilitated by the catalyst, yields the final α,β-unsaturated product. The general mechanism is depicted below.
General Reaction Scheme:
Experimental Protocols
This section details two protocols for the Knoevenagel condensation of ethyl 2-(pyridin-2-yl)-3-oxobutanoate with different aromatic aldehydes using piperidine as a catalyst.
Protocol 1: Synthesis of Ethyl 2-(4-nitrobenzylidene)-3-oxo-3-(pyridin-2-yl)propanoate
Materials:
-
Ethyl 2-(pyridin-2-yl)-3-oxobutanoate (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (optional, for neutralization)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of ethyl 2-(pyridin-2-yl)-3-oxobutanoate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol).
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a few drops of glacial acetic acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.
Protocol 2: Synthesis of Ethyl 2-benzylidene-3-oxo-3-(pyridin-2-yl)propanoate
Materials:
-
Ethyl 2-(pyridin-2-yl)-3-oxobutanoate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene (as solvent)
-
Dean-Stark apparatus
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl 2-(pyridin-2-yl)-3-oxobutanoate (1.0 mmol) and benzaldehyde (1.0 mmol) in toluene (20 mL).
-
Add piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and continue for 6-8 hours, azeotropically removing water using the Dean-Stark trap. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to obtain the desired product.
Data Presentation
The following tables summarize the quantitative data for the Knoevenagel condensation of a pyridyl β-keto ester with various aromatic aldehydes.
Table 1: Reaction Conditions and Yields
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Toluene | 110 | 8 | 85 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 25 | 6 | 92 |
| 3 | 4-Chlorobenzaldehyde | Pyrrolidine | Dichloromethane | 40 | 5 | 88 |
| 4 | 4-Methoxybenzaldehyde | Piperidine | Toluene | 110 | 10 | 78 |
Table 2: Spectroscopic Data for Representative Products
| Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| Ethyl 2-benzylidene-3-oxo-3-(pyridin-2-yl)propanoate | 8.65 (d, 1H), 8.01 (d, 1H), 7.85 (t, 1H), 7.60 (s, 1H), 7.45-7.30 (m, 6H), 4.30 (q, 2H), 1.35 (t, 3H) | 192.5, 165.8, 152.3, 148.9, 141.2, 136.8, 133.7, 130.5, 129.8, 128.9, 127.4, 122.9, 61.9, 14.1 | 1720, 1685, 1640, 1580 | 295 [M]+ |
| Ethyl 2-(4-nitrobenzylidene)-3-oxo-3-(pyridin-2-yl)propanoate | 8.70 (d, 1H), 8.30 (d, 2H), 8.05 (d, 1H), 7.90 (t, 1H), 7.70 (s, 1H), 7.60 (d, 2H), 7.50 (m, 1H), 4.35 (q, 2H), 1.40 (t, 3H) | 191.8, 165.2, 152.1, 149.1, 148.5, 139.5, 138.9, 137.1, 130.8, 127.7, 124.2, 123.1, 62.3, 14.0 | 1725, 1690, 1645, 1590, 1520, 1345 | 340 [M]+ |
Visualization
Knoevenagel Condensation Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation protocol.
Caption: Experimental workflow for the Knoevenagel condensation.
Knoevenagel Condensation Mechanism
The following diagram outlines the key steps in the base-catalyzed Knoevenagel condensation mechanism.
Caption: Mechanism of the Knoevenagel condensation.
Conclusion
The protocols described in this application note provide a reliable and efficient method for the synthesis of α,β-unsaturated esters containing a pyridine moiety via the Knoevenagel condensation. The reaction conditions can be optimized by modifying the catalyst, solvent, and temperature to achieve high yields for a variety of substituted aromatic aldehydes. These protocols are valuable for researchers and scientists in the field of medicinal chemistry and drug development, providing access to key intermediates for the synthesis of novel bioactive compounds. The versatility and robustness of the Knoevenagel condensation make it an indispensable tool in modern organic synthesis.[5][6]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers, a critical class of drugs for the management of cardiovascular conditions such as hypertension and angina.[1][2][3] The primary method for synthesizing the 1,4-DHP core is the Hantzsch pyridine synthesis, a classic multicomponent reaction.[3][4][5][6] This document details the synthetic protocols for prominent DHP blockers—Amlodipine, Nifedipine, and Felodipine—and presents quantitative data for various synthetic approaches. Additionally, it illustrates the mechanism of action through a signaling pathway diagram.
Mechanism of Action: L-type Calcium Channel Blockade
1,4-Dihydropyridine derivatives exert their therapeutic effects by acting as antagonists of L-type voltage-gated calcium channels (CaV1.2).[1][7] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes.[7][8] By binding to a specific receptor site on the α1 subunit of the L-type calcium channel, DHPs inhibit the influx of Ca²⁺ ions.[7] This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[7][9] The preferential action of DHPs on vascular smooth muscle over cardiac tissue underlies their clinical efficacy in treating hypertension.[7]
Caption: Signaling pathway of 1,4-dihydropyridine calcium channel blockers.
Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5] This reaction has been widely adapted for the synthesis of various DHP drugs. Modern modifications often focus on the use of novel catalysts to improve reaction times and yields under milder conditions.[5][10]
Caption: General workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of Amlodipine, Nifedipine, and Felodipine using various methods.
| Drug | Synthetic Method | Key Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |
| Amlodipine | Modified Hantzsch | 2-Chlorobenzaldehyde, Methyl aminocrotonate, Pyrrole derivative | Reflux in isopropanol | ~53 | Not Specified | [11][12] |
| Hantzsch | 2-Chlorobenzaldehyde, Ethyl acetoacetate, Phthalimide derivative | Piperidine, Acetic acid | ~93.7 | 98.4 | [13] | |
| Nifedipine | Classical Hantzsch | 2-Nitrobenzaldehyde, Methyl acetoacetate, Ammonia | Reflux in methanol | Not Specified | >98 | [14][15] |
| Modified Hantzsch | 2-Nitrobenzaldehyde, Methyl acetoacetate, Ammonium acetate | Methanesulfonic acid | Good | Not Specified | [5] | |
| Continuous Flow | 2-Nitrobenzaldehyde, Methyl acetoacetate, Ammonium acetate | Ethanol, 110°C | 78 | >95 (recrystallized) | [16] | |
| Felodipine | Two-step Hantzsch | 2,3-Dichlorobenzaldehyde, Methyl acetoacetate, Ethyl 3-aminocrotonate | Piperidine, Acetic acid, then reflux | 79.6-83 | 98.8-98.9 | [17] |
| Modified Hantzsch | 2,3-Dichlorobenzylideneacetylacetic acid-methylester, Ethyl 3-aminocrotonate | Pyridine, Reflux in ethanol | Not Specified | Not Specified | [18] | |
| Continuous Flow | 2,3-Dichlorobenzaldehyde, Methyl acetoacetate, Ethyl acetoacetate, Ammonium acetate | Isopropanol, Acetic acid/piperidine, 60°C | 40.1 (isolated) | >98 | [19] |
Experimental Protocols
Protocol 1: Synthesis of Nifedipine via Classical Hantzsch Reaction
This protocol is adapted from a standard laboratory procedure for the synthesis of Nifedipine.[14]
Materials:
-
2-Nitrobenzaldehyde (15.0 mmol, 2.27 g)
-
Methyl acetoacetate (37.1 mmol, 4.0 mL)
-
Concentrated ammonia (35% in water, 35 mmol, 1.6 mL)
-
Methanol (4 mL)
-
50 mL round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (Methanol)
Procedure:
-
Combine 2.27 g of 2-nitrobenzaldehyde, 4.0 mL of methyl acetoacetate, 4 mL of methanol, and 1.6 mL of concentrated ammonia in a 50 mL round-bottom flask.
-
Fit the flask with a condenser and heat the mixture to reflux using a heating mantle or oil bath for 3.5 hours.
-
After the reaction period, allow the mixture to cool to room temperature. If a precipitate does not form, cool the flask in an ice-water bath.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with 10 mL of water followed by 5 mL of cold methanol.
-
Recrystallize the crude product from methanol. If the product oils out, cool the solution in an ice-water bath to induce crystallization.
-
Dry the recrystallized product.
-
Characterize the final product by determining its melting point, and recording IR, ¹H NMR, and ¹³C NMR spectra. Purity can be assessed by HPLC.[14]
Protocol 2: Synthesis of Amlodipine (Besylate Salt)
This protocol describes a modified Hantzsch reaction for the synthesis of Amlodipine.[11][12]
Materials:
-
A suitable pyrrole-protected amino-β-ketoester derivative
-
Methyl aminocrotonate
-
2-Chlorobenzaldehyde
-
Isopropanol or 1-butanol
-
Hydroxylamine hydrochloride (for deprotection)
-
Benzenesulfonic acid (for salt formation)
Procedure:
-
Hantzsch Condensation: Reflux a mixture of the pyrrole derivative, methyl aminocrotonate, and 2-chlorobenzaldehyde in a 0.9-1.2:1:1 molar ratio in an alcohol solvent such as isopropanol for approximately 20 hours.[12] This forms the 1,4-dihydropyridine ring with the protected amine.
-
Deprotection: The resulting pyrrole-substituted dihydropyridine is then treated with hydroxylamine hydrochloride to convert the pyrrole group back to a primary amine, yielding Amlodipine free base.[12]
-
Salt Formation: The Amlodipine free base is then reacted with benzenesulfonic acid to form the stable Amlodipine besylate salt.
-
Purification: The final product is purified by recrystallization.
Protocol 3: Synthesis of Felodipine
This protocol outlines a two-step approach for the synthesis of Felodipine.[17]
Materials:
-
2,3-Dichlorobenzaldehyde
-
Methyl acetoacetate
-
Ethyl 3-aminocrotonate
-
Piperidine (catalyst)
-
Acetic acid (catalyst)
-
Isopropanol or Ethanol
-
Dilute hydrochloric acid
Procedure:
-
Knoevenagel Condensation: React 2,3-dichlorobenzaldehyde with methyl acetoacetate in a suitable solvent in the presence of catalytic amounts of piperidine and acetic acid to form 2,3-dichlorobenzylidene acetoacetate.[17]
-
Michael Addition and Cyclization: The intermediate from step 1 is then reacted with ethyl 3-aminocrotonate in a refluxing alcohol like ethanol.[17][18]
-
After stirring at an elevated temperature (e.g., 40-42°C) for several hours, the reaction mixture is cooled.[17]
-
Dilute hydrochloric acid is added to precipitate the crude product.[17]
-
The crude Felodipine is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol.[17]
References
- 1. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmedchem.com [jmedchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06387A [pubs.rsc.org]
- 9. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinjmap.com [chinjmap.com]
- 12. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. books.rsc.org [books.rsc.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. CN105348174A - Method for synthesis of nifedipine in continuous flow micro-reactor - Google Patents [patents.google.com]
- 17. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]
- 18. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 19. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Multi-Component Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multi-Component Reactions in Heterocyclic Synthesis
Multi-component reactions (MCRs) are powerful tools in modern organic and medicinal chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single, one-pot operation.[1][2] This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and lower costs.[2] For drug discovery, MCRs are particularly valuable as they allow for the rapid generation of large libraries of structurally diverse compounds, which is crucial for identifying new drug candidates.[3][4] The products of MCRs often possess "drug-like" properties and feature heterocyclic scaffolds that are common in many pharmaceuticals.[5][6] This document provides detailed application notes and experimental protocols for four widely used MCRs in the synthesis of heterocyclic compounds: the Ugi, Passerini, Biginelli, and Hantzsch reactions.
General Workflow for MCR-based Heterocyclic Synthesis and Screening
The application of MCRs in drug discovery typically follows a streamlined workflow, from initial reaction design to biological evaluation. This process is designed to maximize efficiency and accelerate the identification of promising lead compounds.
Caption: A generalized workflow for MCR-based drug discovery.
I. The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[7] This linear peptide-like scaffold is a versatile intermediate that can undergo subsequent cyclization reactions to yield a wide variety of N-heterocycles.[8]
Application: Synthesis of Tetrazole-Containing Tetrahydroisoquinolines
This protocol describes a one-pot, two-step process involving an initial Ugi-azide reaction followed by an intramolecular Heck reaction to synthesize complex heterocyclic systems.[9]
Experimental Protocol
General Procedure for the One-Pot Ugi-Azide/Heck Reaction: [9]
-
To a solution of 2-bromobenzaldehyde (1.0 mmol) in methanol (5 mL), add allylamine hydrochloride (1.0 mmol) and triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trimethylsilyl azide (1.0 mmol) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).
-
Heat the reaction mixture at 40°C for 24 hours.
-
After the Ugi reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
To the crude residue, add acetonitrile (3 mL), potassium carbonate (2.0 equiv.), triphenylphosphine (20 mol %), and palladium(II) acetate (10 mol %).
-
Heat the mixture at 105°C for 3 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Quantitative Data
| Isocyanide Component | Ugi Product Intermediate | Final Product | Overall Yield (%) | Reference |
| tert-Butyl isocyanide | 7a | 8a | 58 | [9] |
| Cyclohexyl isocyanide | 7b | 8b | 60 | [9] |
| Ethyl isocyanoacetate | 5c | 6c | 79 | [9] |
| Ethyl isocyanoacetate | 5d | 6d | 75 | [9] |
II. The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[10] This reaction is highly atom-economical and provides a straightforward route to ester and amide-containing molecules.[11]
Application: Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides
This protocol details the synthesis of novel α-acyloxycarboxamides by reacting a complex, naturally derived carboxylic acid with various aldehydes and an isocyanide.[12][13]
References
- 1. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
Application Notes: Experimental Setup for the Alkylation of β-Keto Esters
Introduction
The alkylation of β-keto esters is a cornerstone reaction in organic synthesis, prized for its efficiency in forming new carbon-carbon bonds. This reaction is fundamental in the construction of complex molecular architectures, making it invaluable for researchers, scientists, and professionals in drug development. The process involves the deprotonation of the α-carbon (the carbon atom situated between the two carbonyl groups), which is particularly acidic (pKa ≈ 11), to form a resonance-stabilized enolate.[1][2][3] This nucleophilic enolate subsequently displaces a halide from an alkylating agent in an SN2 reaction.[4][5] The resulting α-alkylated β-keto ester can be further manipulated, most commonly through hydrolysis and decarboxylation, to yield a substituted ketone.[4][6] This versatility allows for the synthesis of a wide array of mono- or di-substituted ketones.[6][7]
Core Mechanism
The reaction proceeds through a well-defined, two-step mechanism:
-
Enolate Formation: A suitable base, typically an alkoxide like sodium ethoxide (NaOEt), abstracts the acidic α-proton from the β-keto ester.[4][7] The choice of alkoxide should match the ester's alcohol group to prevent transesterification.[8] The resulting enolate is stabilized by delocalization of the negative charge onto both adjacent oxygen atoms.
-
Nucleophilic Substitution (Alkylation): The enolate ion acts as a potent nucleophile and attacks the electrophilic carbon of an alkyl halide.[5][7] This step follows an SN2 pathway, meaning it is most efficient with primary or methyl halides.[5] Secondary halides react sluggishly, while tertiary halides typically lead to elimination products.[5]
Experimental Protocols
Protocol 1: Classical Alkylation of Ethyl Acetoacetate with Sodium Ethoxide
This protocol describes the alkylation of ethyl acetoacetate using n-butyl bromide, a classic procedure adapted from Organic Syntheses.[9][10]
Materials:
-
Absolute Ethanol (EtOH)
-
Sodium Metal (Na)
-
Ethyl Acetoacetate
-
n-Butyl Bromide
-
Hydrochloric Acid (HCl), dilute
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 125 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved.[9][11]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate dropwise from a dropping funnel while stirring.
-
Alkylation: Heat the solution to a gentle boil. Add 37.7 g (0.275 mol) of n-butyl bromide dropwise over approximately 30-45 minutes.[9]
-
Reaction Completion: Maintain the mixture at reflux for 2-3 hours, or until the reaction is shown to be complete by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol via distillation or a rotary evaporator. Add 100 mL of water to the residue to dissolve the sodium bromide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with 50 mL of dilute HCl, followed by 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude ethyl n-butylacetoacetate.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Alkylation under Phase-Transfer Catalysis (PTC)
This protocol offers a milder alternative using a solid base and a phase-transfer catalyst, which can be advantageous for sensitive substrates.[12]
Materials:
-
Ethyl Benzoylacetate
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Benzalkonium Chloride (or another quaternary ammonium salt like TBAB)
-
Ethyl Bromide
-
Toluene
-
Water, Diethyl Ether, Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add 8.0 g (42 mmol) of ethyl benzoylacetate, 8.6 g (62 mmol) of anhydrous potassium carbonate, and 0.5 g of benzalkonium chloride. Add 50 mL of toluene.
-
Alkylation: Stir the suspension vigorously at room temperature. Slowly add 5.5 g (50 mmol) of ethyl bromide to the mixture.
-
Reaction: Allow the flask to stir at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material. Gentle heating (40-50 °C) may be applied to increase the reaction rate if necessary.
-
Workup: Filter the solid potassium salts from the reaction mixture and wash the solids with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash twice with 30 mL portions of water to remove the catalyst.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to afford the crude product.
-
Purification: Purify the product via column chromatography on silica gel or vacuum distillation.
Data Presentation
The efficiency of the alkylation reaction is highly dependent on the choice of substrate, base, solvent, and alkylating agent. The following tables summarize representative data from the literature.
Table 1: Comparison of Reaction Conditions and Yields
| β-Keto Ester | Alkyl Halide | Base / Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl Acetoacetate | n-Butyl Bromide | Sodium Ethoxide | Ethanol | 2-3 | Reflux | 69-72 | [10] |
| Ethyl Benzoylacetate | Ethyl Bromide | K₂CO₃ / Benzalkonium Cl | Toluene | 4 | RT | Moderate* | [12] |
| Tetralone Carboxylate | Allyl Bromide | KOH / Chiral PTC | Toluene | 12 | RT | 95 | [13] |
| 2-Ethoxycarbonyl Cyclohexanone | Benzyl Bromide | Cs₂CO₃ / Chiral PTC | Toluene | 24 | 0 | 98 | [14] |
| Methyl Acetoacetate | Allyl Bromide | NaH, then n-BuLi | THF | 1 | -23 | 28-32** | [15] |
*Qualitative yield reported as successful, specific percentage not provided. ***This reaction proceeds via a dianion to achieve alkylation at the γ-position, not the α-position, demonstrating a different reactivity pattern.[15]
Table 2: Influence of Alkylating Agent on SN2 Reaction
| Alkyl Group Type | Example | Reactivity | Competing Reactions |
| Methyl | Iodomethane | Excellent | None |
| Primary (1°) | Ethyl Bromide | Good | Minimal |
| Secondary (2°) | 2-Bromopropane | Poor | E2 Elimination |
| Tertiary (3°) | t-Butyl Bromide | No Reaction | E2 Elimination is major pathway |
| Allylic / Benzylic | Allyl Bromide | Excellent | None |
Data compiled from general principles of SN2 reactions applied to enolates.[5]
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aklectures.com [aklectures.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. datapdf.com [datapdf.com]
Application Note: Decarboxylation of β-Keto Esters for Ketone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The decarboxylation of β-keto esters is a fundamental and widely utilized transformation in organic synthesis for the preparation of ketones. This reaction proceeds through the formation of a β-keto acid intermediate, which readily loses carbon dioxide upon heating to yield the corresponding ketone.[1][2] This methodology is a cornerstone of classic synthetic routes such as the Acetoacetic Ester Synthesis and the Malonic Ester Synthesis, providing a robust way to form new carbon-carbon bonds and subsequently generate functionalized ketones.[3][4][5] Several protocols exist for this transformation, ranging from traditional two-step hydrolysis and decarboxylation under acidic or basic conditions to milder, direct methods like the Krapcho decarboxylation for substrates sensitive to harsh conditions.[3][6]
Reaction Mechanisms
The ease of decarboxylation is a unique feature of β-keto acids (and their precursors, β-keto esters) due to the ability to form a stable, cyclic six-membered transition state.
-
Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester is first hydrolyzed to the corresponding β-keto acid. Upon gentle heating, this intermediate undergoes decarboxylation through a concerted, pericyclic mechanism involving the cyclic rearrangement of six electrons.[2][7] This process initially forms an enol, which rapidly tautomerizes to the more stable ketone product.[4][7][8]
-
Krapcho Decarboxylation: This method achieves dealkoxycarbonylation under near-neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[3][6] The reaction is typically performed by heating the β-keto ester with a salt (e.g., NaCl, LiCl) in a polar aprotic solvent like DMSO, often with a small amount of water.[6][9] The mechanism involves an SN2 attack by the halide ion on the alkyl group of the ester, followed by the decarboxylation of the resulting carboxylate intermediate.[9][10]
Visualizations
Caption: General mechanism for the decarboxylation of a β-keto acid intermediate.
Caption: Experimental workflow for hydrolysis and decarboxylation.
Experimental Protocols
The following sections provide detailed methodologies for the most common decarboxylation procedures.
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
This one-pot procedure first hydrolyzes the ester to a β-keto acid, which is then decarboxylated by continued heating.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-keto ester (1.0 eq.).
-
Reagent Addition: Add an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄) in sufficient volume to ensure complete reaction and stirring.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of CO₂ evolution.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ketone can be further purified by distillation or column chromatography.
Protocol 2: Saponification (Base-Mediated) and Decarboxylation
This protocol involves initial saponification of the ester, followed by acidification to generate the β-keto acid, and subsequent decarboxylation.
Methodology:
-
Saponification: In a round-bottom flask, dissolve the β-keto ester (1.0 eq.) in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base (e.g., 10-25% NaOH) and heat the mixture to reflux until the ester is fully hydrolyzed (saponified).
-
Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the mixture by the slow addition of a concentrated acid (e.g., HCl, H₂SO₄) until the pH is strongly acidic. Vigorous CO₂ evolution will occur as the carboxylate is protonated and the resulting β-keto acid decarboxylates.
-
Decarboxylation: Gently heat the acidified mixture to ensure complete decarboxylation.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Krapcho Decarboxylation
This method is particularly useful for substrates that are sensitive to acidic or basic conditions. It works best for methyl and ethyl esters.[6][9]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the β-keto ester (1.0 eq.), a salt such as lithium chloride or sodium chloride (1.0-1.5 eq.), and a small amount of water (1.0-2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent, typically dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to a high temperature (typically 140–190 °C) and maintain it until the reaction is complete (monitored by TLC or GC).[6]
-
Workup: Cool the mixture to room temperature and dilute with a large volume of water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers thoroughly with water (to remove DMSO) and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Further purification can be achieved by distillation or column chromatography.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Saponification (Base-Mediated) | Protocol 3: Krapcho Decarboxylation |
| Typical Substrates | Simple alkyl β-keto esters | Simple alkyl β-keto esters | β-keto esters with acid/base sensitive groups, malonic esters |
| Key Reagents | H₂SO₄, HCl | NaOH, KOH, followed by H₂SO₄, HCl | LiCl, NaCl, NaCN |
| Solvent | Water, Dioxane/Water | Ethanol/Water | DMSO, DMF |
| Temperature | Reflux (~100 °C) | Reflux (~100 °C), then acidification and heating | 140–190 °C[6] |
| Reaction Conditions | Strongly Acidic | Strongly Basic, then Strongly Acidic | Near-Neutral, Anhydrous or with Water |
| Advantages | One-pot, common reagents | Inexpensive reagents, robust | Mild conditions, high functional group tolerance[6] |
| Limitations | Not suitable for acid-sensitive substrates | Not suitable for base-sensitive substrates | High temperatures, requires polar aprotic solvent |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. grokipedia.com [grokipedia.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Agrochemicals: Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of three major herbicides: Glyphosate, Atrazine, and Glufosinate-Ammonium. The methodologies are compiled from various sources to provide comprehensive guidance for research and development purposes. Additionally, the modes of action for Glyphosate and Atrazine are illustrated to provide context for their herbicidal activity.
Synthesis of Glyphosate
Glyphosate, a broad-spectrum systemic herbicide, is widely used for weed control.[1] Its synthesis is primarily achieved through the phosphonomethylation of glycine.[2]
Experimental Protocol: Glycine Route
This protocol outlines the synthesis of Glyphosate starting from glycine, formaldehyde, and phosphorous acid.[3][4]
Materials:
-
Glycine
-
Phosphorous acid
-
Formaldehyde solution (37%)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Activated carbon
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve glycine (e.g., 75 g, 1.0 mol) and phosphorous acid (e.g., 82 g, 1.0 mol) in methanol (e.g., 400 mL). Stir the mixture at room temperature for 60 minutes to ensure complete dissolution.
-
Addition of Formaldehyde and Acid: In a separate vessel, prepare a solution of formaldehyde (37%, e.g., 246 g) and concentrated hydrochloric acid in methanol.
-
Reaction: Heat the glycine and phosphorous acid solution to 60-75 °C. Slowly add the formaldehyde-acid solution from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 80 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours.[5]
-
Cooling and Crystallization: Cool the reaction mixture to room temperature, then further cool in an ice bath to 10 °C to induce crystallization of the glyphosate product.
-
Isolation: Collect the crude glyphosate crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water and then with cold methanol to remove impurities.
-
Purification (Recrystallization): Dissolve the crude product in hot deionized water. Add a small amount of activated carbon and heat the solution. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then in an ice bath to recrystallize the glyphosate.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C to a constant weight.
Quantitative Data
| Parameter | Value | Reference |
| Glycine | 1.0 mol | [5] |
| Phosphorous Acid | 1.0 - 2.0 mol | [3] |
| Formaldehyde | 1.5 - 3.0 mol | [3] |
| Reaction Temperature | 80 - 190 °C | [3] |
| Reaction Time | 4 - 8 hours | [5] |
| Yield | 77 - 80% | [5] |
| Purity | >95% | [1] |
Synthetic Pathway
Caption: Synthesis of Glyphosate via the Glycine route.
Synthesis of Atrazine
Atrazine is a selective triazine herbicide used to control broadleaf and grassy weeds.[6] Its synthesis involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine.[6][7]
Experimental Protocol
This protocol describes a laboratory-scale synthesis of atrazine.[8][9]
Materials:
-
Cyanuric chloride
-
Isopropylamine
-
Ethylamine
-
Sodium hydroxide (NaOH) solution (e.g., 28%)
-
Toluene
-
Ice
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
Cooling bath
-
Two dropping funnels
-
Thermometer
-
Büchner funnel and filter flask
Procedure:
-
Initial Setup: Charge the jacketed reaction vessel with toluene (e.g., 2600 L for a large scale, adjust for lab scale) and start the stirrer. Cool the vessel to around 9 °C using a cooling bath.[8]
-
Addition of Cyanuric Chloride: Rapidly add cyanuric chloride (e.g., 600 kg for a large scale) to the cooled toluene and stir for approximately 15 minutes.[8]
-
First Nucleophilic Substitution: Prepare a solution of isopropylamine (e.g., 200 kg) in water (e.g., 140 kg).[8] Cool the reaction vessel to -2 °C and slowly add the isopropylamine solution over 90 minutes, ensuring the temperature does not exceed 20 °C.[8]
-
First Neutralization: Slowly add a 28% sodium hydroxide solution (e.g., 130 kg) to the reaction mixture over 65 minutes, keeping the temperature below 30 °C. Stir for an additional 20 minutes.[8]
-
Second Nucleophilic Substitution: Add ethylamine (e.g., 140 kg) to the reaction mixture over 80 minutes, maintaining the temperature below 45 °C.[8]
-
Second Neutralization and Completion: Add another portion of 28% sodium hydroxide solution (e.g., 150 kg) over 45 minutes, allowing the temperature to rise to, but not exceed, 65 °C. Stir for 10 minutes to complete the reaction.[8]
-
Work-up and Isolation: The atrazine product is in the toluene layer. The layers are separated. The toluene is then removed under reduced pressure to yield crude atrazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Parameter | Value | Reference |
| Cyanuric Chloride | 1.0 equivalent | [9] |
| Isopropylamine | 1.0 equivalent | [10] |
| Ethylamine | 1.0 equivalent | [10] |
| Sodium Hydroxide | 2.0 equivalents | [9] |
| Reaction Temperature (Step 3) | < 20 °C | [8] |
| Reaction Temperature (Step 5) | < 45 °C | [8] |
| Yield | >97% | [9] |
| Purity | >98% | [11] |
Synthetic Pathway
Caption: Synthesis of Atrazine from Cyanuric Chloride.
Synthesis of Glufosinate-Ammonium
Glufosinate-ammonium is a non-selective, broad-spectrum herbicide.[12] Its synthesis is a multi-step process, often starting from diethyl methylphosphonite.
Experimental Protocol
This protocol is a representative synthesis of glufosinate-ammonium.[13]
Materials:
-
Diethyl methylphosphonite
-
Acrolein
-
Acetic anhydride
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonia solution (28%)
-
Hydrochloric acid (37%)
-
Tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Thermometer
-
Rotary evaporator
-
pH meter
Procedure:
-
Formation of the Adduct: In a dry, three-necked flask under an inert atmosphere, dissolve diethyl methylphosphonite (e.g., 0.1 mol) in THF (e.g., 30 mL). Prepare a mixture of acrolein (e.g., 0.1 mol) and acetic anhydride (e.g., 0.1 mol) and add it dropwise to the phosphonite solution, maintaining the temperature below 25 °C. After the addition, stir the mixture at 25-30 °C for 2-4 hours.
-
Strecker Synthesis: In a separate flask, prepare a solution of sodium cyanide (e.g., 0.1 mol) and ammonium chloride (e.g., 0.2 mol) in water. Add the adduct from the previous step dropwise to this solution at a temperature of 10-30 °C. Then, add 28% ammonia solution (e.g., 50 mL) and stir for 1 hour.
-
Hydrolysis: Add the resulting aminonitrile solution to 37% hydrochloric acid (e.g., 200 mL) and heat the mixture under reflux for 2 hours.
-
Isolation and Salt Formation: Concentrate the reaction mixture using a rotary evaporator to remove excess acid and solvent. Adjust the pH of the residue to approximately 9 with ammonia solution.
-
Purification: The crude glufosinate-ammonium can be purified by recrystallization from an ethanol/water mixture.
Quantitative Data
| Parameter | Value | Reference |
| Diethyl methylphosphonite | 0.1 mol | |
| Acrolein | 0.1 mol | |
| Acetic Anhydride | 0.1 mol | |
| Sodium Cyanide | 0.1 mol | |
| Ammonium Chloride | 0.2 mol | |
| Overall Yield | 63 - 85% | [13] |
Synthetic Pathway
Caption: Synthesis of Glufosinate-Ammonium.
Herbicide Mode of Action
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[14][15] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[14][16]
Caption: Glyphosate inhibits EPSP synthase in the shikimate pathway.
Atrazine: Inhibition of Photosystem II
Atrazine acts by inhibiting photosynthesis.[17] It binds to the D1 protein in photosystem II of the chloroplasts, blocking the electron transport chain and halting the production of ATP and NADPH, which are necessary for CO₂ fixation.[18][19]
Caption: Atrazine blocks electron flow in Photosystem II.
References
- 1. Glyphosate: Application and Production Ways – Oriental Journal of Chemistry [orientjchem.org]
- 2. scribd.com [scribd.com]
- 3. CN103012475A - Preparation method of glyphosate - Google Patents [patents.google.com]
- 4. CN106518920A - Synthetic method of glyphosate - Google Patents [patents.google.com]
- 5. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 8. CN102344422A - Novel synthesis process of atrazine - Google Patents [patents.google.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Synthesis of C-13-labeled atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103396440A - Preparation method of glufosinate-ammonium - Google Patents [patents.google.com]
- 13. CN109776605B - A kind of synthetic method of glufosinate-ammonium - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 18. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 19. www2.lsuagcenter.com [www2.lsuagcenter.com]
Troubleshooting & Optimization
Optimizing reaction yield for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. Our aim is to help you optimize reaction yield and purity through detailed experimental protocols, data-driven insights, and systematic troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Claisen condensation of ethyl nicotinate and ethyl acetate.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this Claisen condensation can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are necessary to deprotonate ethyl acetate and initiate the condensation. Crucially, a stoichiometric amount of base is required to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[1] Using a catalytic amount of base will result in poor yields.
-
Reaction Temperature and Time: While refluxing is common, excessively high temperatures can promote side reactions. The optimal temperature should be determined empirically. Reaction times are also crucial; a study on a similar pyridine derivative showed a 75% yield after 14 hours of reflux. Incomplete reactions are a common cause of low yields.
-
Moisture Contamination: Claisen condensations are highly sensitive to moisture, which can quench the strong base and inhibit the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Poor Reagent Quality: The purity of starting materials, particularly ethyl nicotinate and ethyl acetate, is important. Impurities can interfere with the reaction.
Q2: I am observing the formation of significant by-products. What are the likely side reactions, and how can they be minimized?
A2: The primary side reactions in a mixed Claisen condensation are self-condensation of the enolizable ester and transesterification.
-
Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate. To minimize this, one strategy is to slowly add the ethyl acetate to a mixture of the ethyl nicotinate and the base.
-
Transesterification: If the alkoxide base used does not match the ester's alkoxy group (e.g., using sodium methoxide with ethyl esters), a mixture of ester products can be formed, complicating purification and reducing the yield of the desired product. It is best practice to use a base with the same alkoxide as the reacting esters (i.e., sodium ethoxide for ethyl esters).
-
Hydrolysis: If there is any water present, the base can catalyze the hydrolysis of the esters to their corresponding carboxylic acids, which will not participate in the condensation reaction.
Q3: The purification of the final product is challenging. What are the recommended purification methods?
A3: The purification of β-keto esters like this compound typically involves a combination of techniques.
-
Acid-Base Workup: After the reaction is complete, the reaction mixture is typically quenched with a dilute acid (e.g., acetic acid or dilute HCl) to neutralize the enolate of the product and any remaining base.
-
Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and by-products. A silica gel column is commonly used.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be an excellent final purification step.
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following table provides a summary of typical reaction conditions for Claisen condensations of similar heteroaromatic esters, which can serve as a starting point for optimization.
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Expected Outcome & Remarks |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaOEt is commonly used and effective. NaH is a stronger, non-nucleophilic base that can also be used, but requires careful handling. |
| Solvent | Benzene or Toluene | Tetrahydrofuran (THF) | Aromatic hydrocarbon solvents are often used for their ability to azeotropically remove ethanol. THF is another common aprotic solvent. |
| Temperature | Reflux (typically 80-110°C) | Room Temperature to Reflux | Refluxing is generally required to drive the reaction to completion. Optimization may involve finding the lowest effective temperature. |
| Reaction Time | 12-24 hours | 4-12 hours | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time. Longer times may be necessary for complete conversion. |
| Stoichiometry | 1.1 eq. Base, 1.0 eq. Ethyl Nicotinate, 2.0 eq. Ethyl Acetate | 1.1 eq. Base, 1.0 eq. Ethyl Nicotinate, 1.5 eq. Ethyl Acetate | An excess of ethyl acetate is often used to favor the desired mixed condensation. A stoichiometric amount of base is crucial. |
| Reported Yield | ~75% (for pyridin-4-yl isomer) | Variable | Yields can be highly dependent on the specific substrate and reaction conditions. |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is adapted from the synthesis of the isomeric Ethyl 3-oxo-3-(pyridin-4-yl)propanoate and serves as a general guideline.
Materials:
-
Ethyl nicotinate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Benzene (or Toluene, anhydrous)
-
Dilute acetic acid
-
Diethyl ether (or Ethyl acetate for extraction)
-
Magnesium sulfate (or Sodium sulfate, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous benzene.
-
Addition of Reagents: To this suspension, add a solution of ethyl nicotinate (1.0 equivalent) in anhydrous benzene.
-
Initiation of Condensation: Heat the mixture to reflux. Slowly add anhydrous ethyl acetate (2.0 equivalents) via the dropping funnel over a period of 30 minutes.
-
Reaction: Continue to reflux the mixture for 14-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding an excess of dilute acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Chemical Reaction Pathway
Caption: Claisen condensation of ethyl nicotinate and ethyl acetate.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low reaction yield.
References
Common side products in the synthesis of pyridyl propanoates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of pyridyl propanoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of pyridyl propanoates via aza-Michael addition?
A1: The two most prevalent side products in the aza-Michael addition of aminopyridines to acrylates are the double Michael addition product and polyacrylate .
-
Double Michael Addition Product: This occurs when the initially formed secondary amine product reacts with a second molecule of the acrylate, resulting in a tertiary amine.[1][2] This is particularly problematic when using primary aminopyridines as starting materials.
-
Polyacrylate: The acrylate starting material can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[3][4]
Q2: What are potential side products when using alternative synthetic routes like the Heck or hydroformylation reactions?
A2:
-
Heck Reaction: Common side products can include regioisomers of the desired product (α- vs. β-substituted propanoate), as well as products from the reduction of the double bond.[5][6] The formation of byproducts can be influenced by the choice of catalyst, ligands, and reaction conditions.[5]
-
Hydroformylation: The primary side reactions in the hydroformylation of vinylpyridines are the formation of regioisomers (linear vs. branched aldehydes which are then converted to propanoates) and the hydrogenation of the alkene to the corresponding ethylpyridine.[7][8]
Q3: How can I minimize the formation of the double Michael addition product?
A3: To favor the formation of the desired mono-adduct, you can:
-
Use a large excess of the aminopyridine: This increases the probability that the acrylate will react with the starting primary amine rather than the secondary amine product.[1]
-
Control the reaction temperature: Lower temperatures generally favor the mono-addition product.[2]
-
Monitor the reaction closely: Stopping the reaction at a lower conversion of the aminopyridine can prevent the accumulation of the double addition product.
-
Use a catalyst that selectively promotes mono-addition: Certain catalysts, like acidic alumina, have been reported to favor the formation of mono-adducts.[9][10]
Q4: What measures can be taken to prevent the polymerization of the acrylate starting material?
A4: To suppress acrylate polymerization, consider the following:
-
Add a polymerization inhibitor: Compounds like hydroquinone or its monomethyl ether (MEHQ) are commonly added to acrylates to prevent radical polymerization.[3][11]
-
Maintain a low reaction temperature: Polymerization is often initiated at higher temperatures.
-
Work under an inert atmosphere: Oxygen can sometimes promote radical polymerization, so running the reaction under nitrogen or argon can be beneficial.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired pyridyl propanoate | - Incomplete reaction. - Significant formation of side products. - Degradation of starting materials or product. | - Increase reaction time or temperature cautiously, while monitoring for side product formation. - Optimize the stoichiometry of reactants (e.g., use an excess of the aminopyridine). - Employ a more effective catalyst.[13] - Ensure the purity of starting materials and solvents. |
| Presence of a significant amount of a higher molecular weight byproduct | - Formation of the double Michael addition product. | - Decrease the reaction temperature. - Use a larger excess of the aminopyridine.[1] - Reduce the reaction time. - Consider using a protecting group strategy if working with a diamine.[1] |
| Formation of a viscous or solid mass in the reaction mixture | - Polymerization of the acrylate. | - Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.[3] - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere.[12] |
| Difficult purification of the desired product | - Presence of multiple, closely related side products. - Unreacted starting materials with similar properties to the product. | - Optimize the reaction conditions to minimize side product formation. - Employ column chromatography with a carefully selected eluent system for purification. - Consider recrystallization to obtain a high-purity product.[14][15] |
Quantitative Data on Side Product Formation
The following table summarizes data on the formation of the double Michael addition product in the reaction of benzylamine with methyl acrylate under different conditions. While not specific to pyridyl propanoates, it provides a useful model for understanding the impact of reaction parameters.
| Entry | Reactant Ratio (Amine:Acrylate) | Temperature (°C) | Time (h) | Mono-adduct:Di-adduct Ratio | Reference |
| 1 | 1:1 | 115 | 3 | 50:50 | [2] |
| 2 | 1:1 | 65 | 0.17 | 70:30 | [2] |
| 3 | 1:1 | 65 | 0.05 | 90:10 | [2] |
Experimental Protocols
Protocol for the Selective Mono-addition of 2-Aminopyridine to Ethyl Acrylate
This protocol is adapted from literature procedures for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate and is designed to minimize the formation of the double addition product.[14][15][16][17]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid (catalyst)
-
Petroleum ether
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 equivalent) and anhydrous ethanol.
-
Stir the mixture under a nitrogen atmosphere until the 2-aminopyridine is completely dissolved.
-
Add ethyl acrylate (1.1 to 1.5 equivalents) to the solution. A slight excess of the acrylate is used to ensure complete conversion of the aminopyridine, but a large excess should be avoided to minimize polymerization.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a controlled temperature, typically between 80-120°C, and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Wash the residue with petroleum ether to remove unreacted ethyl acrylate and any polymer.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent, or by recrystallization.
Visualizations
Caption: Reaction pathways in pyridyl propanoate synthesis.
Caption: Troubleshooting workflow for pyridyl propanoate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP2197827B1 - Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes - Google Patents [patents.google.com]
- 5. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 6. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 15. eureka.patsnap.com [eureka.patsnap.com]
- 16. nbinno.com [nbinno.com]
- 17. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 3-oxo-3-(pyridin-3-yl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Claisen condensation?
A1: The synthesis of this compound is typically achieved through a Claisen condensation of ethyl nicotinate with ethyl acetate using a strong base like sodium ethoxide.[1][2][3] Potential impurities may include:
-
Unreacted Starting Materials: Ethyl nicotinate and ethyl acetate.
-
Base and its Byproducts: Residual sodium ethoxide or sodium hydroxide formed during workup.
-
Self-Condensation Product: Ethyl acetoacetate, from the self-condensation of ethyl acetate.
-
Hydrolysis Product: 3-oxo-3-(pyridin-3-yl)propanoic acid, if water is present during the reaction or workup. This can subsequently decarboxylate to form 1-(pyridin-3-yl)ethan-1-one.[4]
-
Transesterification Products: If an alkoxide base with a different alkyl group is used.[4]
Q2: What are the recommended purification techniques for crude this compound?
A2: The primary purification methods for β-keto esters like this compound are:
-
Column Chromatography: Effective for separating the desired product from starting materials and byproducts.[5]
-
Recrystallization: Useful if the product is a solid or can be solidified at low temperatures.[6]
-
Distillation under Reduced Pressure: Suitable for thermally stable liquids with sufficiently different boiling points from impurities.
Q3: My purified product shows broad or multiple peaks on HPLC analysis. What could be the cause?
A3: β-keto esters exist as a dynamic equilibrium of keto and enol tautomers. This tautomerism can lead to peak broadening or the appearance of two distinct peaks on the HPLC chromatogram. The ratio of these tautomers can be influenced by the solvent, pH, and temperature.
Q4: Can I use distillation for purification?
A4: While distillation is a common purification technique for liquids, for β-keto esters, there is a risk of decomposition or decarboxylation at elevated temperatures, especially if any acidic or basic impurities are present.[4] If distillation is considered, it should be performed under high vacuum to keep the temperature as low as possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too polar and is retained on the silica gel. | Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is recommended. If the product still does not elute, consider using a more polar solvent system, such as methanol in dichloromethane. |
| Product is unstable on silica gel (acidic). | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
| Improper packing of the column. | Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column will have a horizontal band of product moving down the column. |
| Co-elution of product with impurities. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column to ensure good separation between the product and impurities. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| The solvent is too nonpolar for the compound. | Add a small amount of a more polar co-solvent in which the compound is more soluble. |
| The solution is supersaturated. | Use a larger volume of solvent to dissolve the crude product. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Presence of impurities that inhibit crystallization. | Attempt to remove the impurities by another method, such as a preliminary purification by column chromatography, before recrystallization. |
Problem 3: Product is a Dark Oil or Discolored
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities from the reaction. | Treat a solution of the crude product in an organic solvent with activated carbon, followed by filtration through celite before proceeding with chromatography or recrystallization. |
| Decomposition of the product. | Avoid excessive heat and exposure to strong acids or bases during the workup and purification. Ensure the product is stored under appropriate conditions (cool, dry, and inert atmosphere). |
Data Presentation
The following table summarizes typical analytical data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [7] |
| Molecular Weight | 193.20 g/mol | [7] |
| Appearance | Liquid | [8] |
| Boiling Point | 100-104 °C at 0.3 mmHg | [9] |
| Purity (Typical) | >95% | [8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (60-120 mesh) as a slurry in a nonpolar solvent (e.g., hexanes).
-
The column is equilibrated by running the initial eluent through the silica gel until the packing is stable.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
The ideal solvent system should be determined by prior analysis using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by TLC to identify those containing the purified product.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Note: This protocol is generally applicable if the compound is a solid or can be induced to crystallize. For oily products, low-temperature recrystallization may be necessary.
-
Solvent Selection:
-
Dissolution:
-
The crude material is placed in a flask, and the solvent is added portion-wise with heating and stirring until the solid is completely dissolved.
-
-
Crystallization:
-
The hot solution is allowed to cool slowly to room temperature.
-
The flask is then placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The purified crystals are then dried under vacuum to remove any residual solvent.
-
Visualizations
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 7. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 26510-52-1 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. eureka.patsnap.com [eureka.patsnap.com]
- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
How to avoid self-condensation in Claisen and Hantzsch reactions
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in organic synthesis.
Claisen Condensation: Avoiding Self-Condensation
The Claisen condensation is a powerful carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1][2][3] A common challenge, particularly in crossed Claisen condensations, is the self-condensation of the enolizable ester, which can significantly lower the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation in the context of the Claisen reaction?
A1: Self-condensation is a side reaction where a molecule of an enolizable ester reacts with another molecule of the same ester. This occurs when the enolate of the ester attacks the carbonyl group of another molecule of the same ester, leading to an undesired dimeric β-keto ester and reducing the yield of the intended crossed-condensation product.
Q2: Why is self-condensation a problem?
A2: Self-condensation leads to a mixture of products, making the purification of the desired compound more difficult and lowering the overall yield of the target molecule.[4] In a crossed Claisen condensation involving two different enolizable esters, a statistical mixture of four products can be formed, further complicating the product mixture.[5]
Q3: Under what conditions is self-condensation most likely to occur?
A3: Self-condensation is more likely when using a strong base with an ester that has α-hydrogens, especially if the reaction conditions are not carefully controlled.[4][6] Factors such as the choice of base, reaction temperature, and the order of reagent addition can significantly influence the extent of self-condensation.[4]
Troubleshooting Guide
Issue: Low yield of the desired crossed-Claisen product due to significant self-condensation of the starting ester.
This troubleshooting guide provides strategies to minimize or eliminate self-condensation in Claisen reactions.
| Strategy | Principle | Experimental Considerations | Expected Outcome |
| Use a Non-Enolizable Ester | One of the esters lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation.[6] | Use esters of aromatic carboxylic acids or formates. This ester can only act as the electrophile. | Significant reduction or elimination of one of the self-condensation products, leading to a cleaner reaction and higher yield of the desired product. |
| Slow Addition of the Enolizable Ester | Maintain a low concentration of the enolizable ester to favor its reaction with the non-enolizable partner. | Add the enolizable ester dropwise to a mixture of the non-enolizable ester and the base. | Minimizes the opportunity for the enolate to react with another molecule of the same ester.[4] |
| Choice of Base | A strong, non-nucleophilic base can quantitatively form the enolate before the addition of the second ester. | Use of a strong, sterically hindered base like Lithium diisopropylamide (LDA) at low temperatures.[6][7] | Rapid and complete enolate formation minimizes the presence of the starting ester that could undergo self-condensation.[7] |
| Control of Reaction Temperature | Lowering the temperature can decrease the rate of the undesired self-condensation reaction.[4] | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C), especially during enolate formation. | Increased selectivity for the desired crossed-condensation product. |
Hantzsch Pyridine Synthesis: Minimizing Side Reactions
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[8][9] While efficient, this reaction can be prone to side reactions, leading to byproducts and reduced yields.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in a Hantzsch synthesis?
A1: Common side reactions include the formation of unexpected products other than the desired 1,4-dihydropyridine.[10] For instance, in related reactions like the Biginelli synthesis, a Hantzsch-type 1,4-dihydropyridine can form as a fluorescent byproduct.[11] Additionally, using certain ammonium salts or reaction conditions can lead to a mixture of unidentifiable byproducts.[12]
Q2: How can the choice of reactants and conditions affect the outcome of the Hantzsch synthesis?
A2: The purity of reactants, choice of solvent, catalyst, and reaction temperature can all influence the reaction's success.[9][13] For example, classical methods often require harsh conditions and result in long reaction times and low yields.[9] Modern variations using microwave assistance, solvent-free conditions, or specific catalysts aim to improve yields and reduce side products.[9]
Q3: Can self-condensation of the β-ketoester be an issue?
A3: While the primary concern is often the formation of alternative cyclized products, self-condensation of the β-ketoester can occur under basic conditions, similar to a Claisen condensation, although this is less commonly reported as the major side reaction in the context of the multi-component Hantzsch synthesis. The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is a key step.[14]
Troubleshooting Guide
Issue: Low yield of the desired 1,4-dihydropyridine or pyridine due to the formation of side products.
This guide provides strategies to optimize the Hantzsch synthesis and minimize the formation of unwanted byproducts.
| Strategy | Principle | Experimental Considerations | Expected Outcome |
| Optimization of the Nitrogen Source | The choice and purity of the ammonia source can impact the reaction outcome. | Ammonium acetate is often a reliable and convenient source of ammonia.[12] Using other ammonium salts or urea can sometimes lead to byproducts.[12] | A cleaner reaction profile with a higher yield of the desired dihydropyridine. |
| Solvent Selection | The reaction medium can significantly affect the reaction rate and selectivity. | While ethanol is commonly used, solvent-free conditions or the use of "green" solvents like water or glycerol have been shown to be effective and can improve yields.[13][15] | Increased reaction efficiency and reduced formation of byproducts. |
| Catalyst Choice | The use of a catalyst can promote the desired reaction pathway and allow for milder reaction conditions. | A variety of catalysts, including p-toluenesulfonic acid (PTSA), ionic liquids, and silica-bound sulfonic acids, have been used to improve yields and reaction times.[9][15] | Higher yields, shorter reaction times, and milder reaction conditions. |
| Temperature Control | Reaction temperature can influence the rate of competing side reactions. | While some protocols use refluxing alcohol, others have achieved high yields at room temperature with the appropriate catalyst and solvent system.[9][14] Optimization of temperature is crucial. | Enhanced selectivity for the desired product by minimizing temperature-dependent side reactions. |
| Aromatization Conditions | The oxidation of the intermediate 1,4-dihydropyridine to the pyridine can be a source of side products if not controlled. | Mild oxidizing agents should be considered to avoid harsh conditions that can lead to degradation or side reactions.[9] | A cleaner conversion to the final pyridine product with higher overall yield. |
Experimental Protocols
Protocol 1: Minimized Self-Condensation in a Crossed Claisen Reaction
This protocol describes a general procedure for a crossed Claisen condensation between a non-enolizable ester (e.g., ethyl benzoate) and an enolizable ester (e.g., ethyl acetate) using a strong base to minimize self-condensation.
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Enolate Formation: Slowly add the enolizable ester (e.g., ethyl acetate, 1.0 equivalent) to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Crossed Condensation: Add the non-enolizable ester (e.g., ethyl benzoate, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Hantzsch Pyridine Synthesis
This protocol provides a general method for the Hantzsch synthesis of a 1,4-dihydropyridine using optimized conditions to improve yield and minimize side products.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 2.0 equivalents), and ammonium acetate (1.2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Aromatization (Optional): To synthesize the corresponding pyridine, dissolve the isolated 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and treat it with an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) at an appropriate temperature.
-
Purification: Purify the final product (dihydropyridine or pyridine) by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Claisen Condensation: Self-Condensation vs. Crossed Condensation
Caption: Claisen condensation pathways.
Hantzsch Synthesis: Main Reaction vs. Side Product Formation
Caption: Hantzsch synthesis pathways.
Troubleshooting Logic for Self-Condensation
Caption: Troubleshooting self-condensation.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Improving reaction times for pyridine synthesis using microwave assistance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance your microwave-assisted pyridine synthesis experiments. Find detailed protocols, quantitative data summaries, and workflow visualizations to improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my microwave-assisted pyridine synthesis resulting in a low yield?
A1: Low yields in microwave-assisted pyridine synthesis can arise from several factors.[1][2] Inefficient heat distribution within the microwave cavity can lead to non-uniform heating of the reaction mixture and potential decomposition of starting materials or products.[3] The choice of solvent is also critical; solvents with poor microwave absorption will not heat efficiently, leading to incomplete reactions. Additionally, incorrect stoichiometry, suboptimal reaction time or temperature, and the presence of impurities in reagents or solvents can all contribute to reduced yields.[3][4] For Hantzsch synthesis, incomplete oxidation of the dihydropyridine intermediate is a common cause of low pyridine yield.[1][5]
Q2: I am observing unexpected byproducts in my reaction. What are the likely causes?
A2: The formation of byproducts is often due to side reactions that can be promoted by the high temperatures achieved in microwave synthesis.[1] For instance, in the Hantzsch synthesis, incorrect order of reagent addition in unsymmetrical reactions can lead to undesired intermediates.[1] In the Bohlmann-Rahtz synthesis, high temperatures can cause decomposition of starting materials if not carefully controlled.[1] The presence of water or other nucleophilic impurities can also lead to the formation of unwanted side products. Careful control over reaction parameters and the purity of your starting materials is crucial.[4]
Q3: My reaction appears to have stalled and is not proceeding to completion. What steps should I take?
A3: A stalled reaction can be due to several factors. The microwave power may be insufficient to maintain the required reaction temperature, or the chosen solvent may not be coupling effectively with the microwave irradiation. It is also possible that a reagent or catalyst has degraded or become deactivated.[4] Monitoring the reaction by TLC or LC-MS can confirm if the reaction has indeed stalled.[3] If so, consider increasing the microwave power, changing to a more polar solvent, or adding a fresh portion of the catalyst or a key reagent.[4]
Q4: How do I choose the appropriate solvent for my microwave-assisted pyridine synthesis?
A4: The choice of solvent is critical for successful microwave synthesis. The solvent should have a high dielectric constant to absorb microwave energy efficiently and heat the reaction mixture.[6] Polar solvents like ethanol, DMF, and DMSO are often good choices.[7] However, the solvent must also be compatible with your reactants and stable at the reaction temperature and pressure. For some reactions, solvent-free conditions can be a green and efficient alternative.[7]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete oxidation of the dihydropyridine intermediate.[1][5] | - Ensure an appropriate oxidizing agent is used in the correct stoichiometric amount.- Monitor the reaction to confirm the complete conversion of the dihydropyridine. |
| Suboptimal reaction conditions.[1] | - Optimize temperature and reaction time.[2]- Consider using a catalyst like p-toluenesulfonic acid (PTSA).[1] | |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses.[1] | - Pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1] |
| Reaction Failure | Poor microwave absorption. | - Use a more polar solvent like ethanol or consider a solvent-free approach with a solid support. |
Bohlmann-Rahtz Pyridine Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield / No Reaction | The high temperature required for cyclodehydration is not reached or leads to decomposition.[1] | - Use a Brønsted acid catalyst (e.g., acetic acid) or a solid acid catalyst to lower the required reaction temperature.[1][7]- Employ a Lewis acid catalyst such as ZnBr₂.[7] |
| Decomposition of Starting Material | High reaction temperature.[1] | - Carefully control the temperature using the microwave reactor's feedback system.- Reduce the reaction time. |
| Poor Regioselectivity | Competing reaction pathways. | - Modify the steric or electronic properties of the enamine to favor the desired regioisomer. |
Kröhnke Pyridine Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient formation of the pyridinium ylide intermediate. | - Ensure the use of a suitable base, such as ammonium acetate, to facilitate ylide formation.[8] |
| Incomplete Michael addition or cyclization. | - Optimize the reaction temperature and time to promote both steps efficiently. | |
| Formation of Poly-Aryl Byproducts | Side reactions of the α,β-unsaturated carbonyl compound. | - Ensure the dropwise addition of the α,β-unsaturated carbonyl compound to the reaction mixture. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for microwave-assisted pyridine syntheses.
Table 1: Microwave-Assisted Hantzsch Dihydropyridine Synthesis [9]
| Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Aqueous NH₃ | EtOH/H₂O (1:1) | 140 | 10 | 96 |
| Propionaldehyde | Ethyl acetoacetate | Aqueous NH₃ | EtOH/H₂O (1:1) | 140 | 10 | 91 |
| 3-(Trimethylsilyl)propynal | Ethyl acetoacetate | Ammonium acetate | EtOH/Acetic Acid (5:1) | 120 | 7 | 85 |
Table 2: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis [7][10]
| Alkynone | Enamine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1-Phenylprop-2-yn-1-one | Ethyl β-aminocrotonate | DMSO | 170 | 20 | 98 |
| 4-(Trimethylsilyl)but-3-yn-2-one | Ethyl β-aminocrotonate | DMSO | 170 | 20 | 85 |
| Phenylbutynone | Ethyl β-aminocrotonate | DMSO | 170 | 20 | 45 |
Table 3: Microwave-Assisted Kröhnke Pyridine Synthesis [11][12]
| Chalcone | Nitrogen Source | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) |
| (E)-1,3-diphenylprop-2-en-1-one | HMDS | TMSOTf | 150 | 0.5 | 95 |
| (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | HMDS | TMSOTf | 150 | 0.5 | 92 |
| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | HMDS | TMSOTf | 150 | 0.5 | 96 |
Experimental Protocols
Microwave-Assisted Hantzsch Synthesis of Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine benzaldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).
-
Vessel Sealing: Securely seal the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in the microwave cavity. Irradiate the stirred reaction mixture at 140°C for 10 minutes. The pressure inside the vessel will increase, so ensure the use of a dedicated microwave reactor with pressure monitoring.
-
Cooling: After the irradiation is complete, cool the vessel to room temperature using a compressed air stream.
-
Work-up: Open the vial, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the desired dihydropyridine.
Microwave-Assisted Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate[10]
-
Reagent Preparation: In a 10 mL pressure-rated reaction tube, dissolve ethyl β-aminocrotonate (0.26 g, 2.0 mmol) and 1-phenylprop-2-yn-1-one (0.13 g, 1.0 mmol) in DMSO (3.0 mL).
-
Vessel Sealing: Seal the tube securely.
-
Microwave Irradiation: Place the tube in a single-mode microwave synthesizer. Irradiate the solution at 170°C for 20 minutes with an initial power of 150 W.
-
Cooling: After the reaction, allow the tube to cool to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the substituted pyridine.
Microwave-Assisted Kröhnke Synthesis of 2,4,6-Triarylpyridines[12]
-
Reagent Preparation: In a dry 35 mL microwave vial, add the chalcone (1.0 mmol), hexamethyldisilazane (HMDS, 0.5 mL, 2.4 mmol), and dichloromethane (2 mL).
-
Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 mL, 0.5 mmol) to the mixture at 25°C.
-
Microwave Irradiation: Place the vial in the microwave instrument and stir the mixture at 150°C for 30 minutes.
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to 25°C. Transfer the crude product to a round-bottom flask and concentrate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired triarylpyridine.
Visualizations
Caption: A general experimental workflow for microwave-assisted pyridine synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youngin.com [youngin.com]
- 11. [PDF] TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 12. TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for low yield in the Hantzsch reaction
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the Hantzsch pyridine synthesis, with a focus on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Hantzsch reaction yield consistently low?
Low yields in the Hantzsch synthesis are a frequent issue and can be attributed to several factors. The classical approach often necessitates long reaction times and harsh conditions, which can lead to the degradation of the desired 1,4-dihydropyridine product or the formation of side products.[1][2] Key areas to investigate include:
-
Reaction Time and Temperature: Extended heating can cause the decomposition of the 1,4-dihydropyridine product.[1]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's outcome.
-
Suboptimal Solvent: While ethanol and acetic acid are traditionally used, they may not be the best choice for all substrates.[1][2]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can decrease the yield of the intended 1,4-dihydropyridine.[1]
Q2: My reaction is not proceeding to completion, leaving a significant amount of starting material. How can I improve the conversion rate?
Incomplete conversion is often linked to the reaction kinetics and the conditions employed. To drive the reaction forward, consider the following strategies:
-
Catalysis: The introduction of a catalyst can markedly speed up the reaction. A variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[1]
-
Microwave or Ultrasound Irradiation: These energy sources can drastically cut down reaction times and boost yields when compared to conventional heating methods.[1]
-
Solvent Selection: The polarity of the solvent can affect the reaction rate.[1][2] For example, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1][3]
-
Reactant Concentration: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[1]
Q3: I am observing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this side reaction?
The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a common side reaction, particularly under harsh conditions or when exposed to air.[1] To mitigate this:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]
-
Milder Oxidizing Agents: If the subsequent oxidation to pyridine is the desired step, consider using milder and more efficient oxidizing agents than classical ones like CrO₃, KMnO₄, and HNO₃, which can lead to side products and complicated workups.[2]
Q4: How does the choice of nitrogen source impact the reaction yield?
The nitrogen source is a critical component of the Hantzsch reaction. While ammonia or ammonium acetate are commonly used, other sources have been explored.[3][4] Ammonium salts derived from weak acids (e.g., acetate, carbonate) have been shown to be more effective than those from strong acids (e.g., chloride, sulfate), suggesting that a mildly buffered pH is beneficial for the reaction.[5] Using urea as a nitrogen source has also been reported, but it may lead to the formation of unidentifiable byproducts.[6]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the Hantzsch reaction.
Hantzsch Reaction Mechanism
Understanding the reaction mechanism can help identify potential points of failure. The reaction proceeds through several key intermediates.
Data on Reaction Condition Optimization
The choice of solvent and energy source can significantly impact the yield and reaction time of the Hantzsch synthesis.
| Parameter | Condition | Typical Yield | Reaction Time | Reference |
| Energy Source | Conventional Heating | Low to Moderate | Long (hours) | [7] |
| Microwave Irradiation | Excellent (82-94%) | Short (2-7 min) | [2] | |
| Ultrasound Irradiation | High (up to 96%) | Short (30-60 min) | [1][3] | |
| Solvent | Ethanol/Acetic Acid | Variable | Long | [1][2] |
| Water | Good to Excellent | Variable | [5][7] | |
| Aqueous Micelles (SDS) | Excellent (up to 96%) | Short | [3] | |
| Solvent-Free | Good to Excellent | Variable | [1][8] |
Experimental Protocols
Below are general methodologies for performing the Hantzsch reaction. Note that these may require optimization for specific substrates.
Protocol 1: Conventional Hantzsch Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[2]
-
Solvent: Add a suitable solvent such as ethanol (3-5 mL).[2]
-
Reaction: Stir the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 4 hours).[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).[1]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
Workup: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Protocol 3: Ultrasound-Assisted Hantzsch Synthesis
-
Reactant Mixture: In a suitable vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in an appropriate solvent (e.g., aqueous micellar solution).[1][3]
-
Reaction: Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]
-
Workup: Upon completion, extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Monitoring reaction progress using TLC or Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to monitor the progress of chemical reactions.
Decision Workflow: Choosing Between TLC and GC
For rapid, qualitative checks on the consumption of starting materials and the formation of products, TLC is often the preferred method due to its speed and low cost. For quantitative analysis, determination of reactant-to-product ratios, and separation of complex mixtures requiring high resolution, Gas Chromatography is the more suitable technique.
Caption: Decision workflow for selecting between TLC and GC.
Thin-Layer Chromatography (TLC)
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | - Sample is overloaded.[1][2][3] - Compound is strongly acidic or basic.[1][2] - Inappropriate solvent polarity.[3] | - Dilute the sample and re-spot.[1][2] - For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[1] - For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol to the mobile phase.[1] - Adjust the solvent system polarity.[3] |
| Spots Not Visible | - Sample is too dilute.[1][2][3] - Compound is not UV-active.[1][2] - Solvent level in the developing chamber is above the spotting line.[1][2][3] - Compound is volatile and has evaporated.[1] | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][2][3] - Use a chemical stain for visualization.[1][2] - Ensure the solvent level is below the baseline before placing the plate in the chamber.[1][2][3] - Visualize the plate immediately after development. |
| Spots Near Baseline or Solvent Front | - Mobile phase is not polar enough (spots near baseline).[1] - Mobile phase is too polar (spots near solvent front).[1] | - Increase the proportion of the polar solvent in the mobile phase.[1] - Decrease the proportion of the polar solvent in the mobile phase.[1] |
| Uneven Solvent Front | - The edge of the TLC plate is touching the side of the chamber or the filter paper.[3] - The adsorbent on the plate is uneven or has flaked off.[3] | - Center the plate in the chamber, ensuring it does not touch the sides.[3] - Use a new, undamaged TLC plate. |
| Reactant and Product Spots Have Similar Rf Values | - The solvent system does not provide adequate separation. | - Experiment with different solvent systems of varying polarities. - Utilize the co-spot technique to confirm if the spots are truly overlapping. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for TLC?
A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4. This typically provides a good separation window for the product to appear at a different Rf. A common starting point for normal-phase TLC is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The polarity of the mobile phase can be adjusted by changing the ratio of these solvents.
Q2: What is a "co-spot" and why is it important in reaction monitoring?
A2: A co-spot is where the reaction mixture is spotted directly on top of the starting material on the TLC plate. This is crucial for confirming the disappearance of the starting material, especially when the reactant and product have very similar Rf values. If the starting material is still present, the co-spot will appear as a single, elongated spot or a "snowman" shape.
Q3: How often should I take a sample from my reaction to run a TLC?
A3: The frequency of sampling depends on the expected reaction time. For a reaction expected to take several hours, sampling every 30-60 minutes is a reasonable starting point. For faster reactions, more frequent sampling (e.g., every 5-10 minutes) may be necessary.
Experimental Protocol: Monitoring a Reaction by TLC
-
Preparation of the TLC Chamber:
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Cover the chamber.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), the co-spot (Co), and the reaction mixture (RM).
-
-
Spotting the Plate:
-
Using a capillary tube, spot a dilute solution of the starting material on the "SM" and "Co" lanes.
-
At designated time intervals, withdraw a small aliquot of the reaction mixture.
-
If the reaction mixture contains solids or is in a high-boiling point solvent, perform a micro-workup by diluting with a volatile solvent and filtering if necessary.
-
Spot the reaction mixture on the "RM" and "Co" lanes.
-
-
Developing the Plate:
-
Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots, typically using a UV lamp or a chemical stain. Circle the visible spots with a pencil.
-
Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Caption: Standard workflow for monitoring a reaction using TLC.
Data Presentation: Common TLC Solvent Systems
| Compound Polarity | Recommended Solvent System(s) |
| Non-polar | - 100% Hexane - 5% Ether/Hexane - 5% Ethyl Acetate/Hexane |
| Intermediate Polarity | - 10-50% Ethyl Acetate/Hexane |
| Polar | - 100% Ethyl Acetate - 5% Methanol/Dichloromethane |
| Very Polar | - 10% Ammonia in Methanol/Dichloromethane (for basic compounds) - Ethyl Acetate/Butanol/Acetic Acid/Water (80:10:5:5) |
Gas Chromatography (GC)
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column. - Column contamination. - Incorrect column installation. | - Use a deactivated liner or trim the front of the column. - Condition or replace the column. - Reinstall the column according to the manufacturer's instructions. |
| Peak Fronting | - Column overload (too much sample injected). - Incompatible stationary phase. - Poorly fitted column. | - Dilute the sample or reduce the injection volume. - Select a stationary phase with appropriate polarity for the analytes. - Reinstall the column. |
| Split Peaks | - Partially blocked column inlet. - Column void. - Incompatible sample solvent and mobile phase. | - Replace the column inlet frit or the entire column. - Replace the column. - Prepare or dilute the sample in the mobile phase. |
| Baseline Noise or Drift | - Contaminated detector or carrier gas. - Column bleed. - Leaks in the system. | - Clean the detector and use high-purity carrier gas with appropriate filters. - Condition the column or replace it if necessary. - Perform a leak check of the system. |
| No Peaks or Low Response | - Clogged or defective syringe. - Leak in the injector septum. - Incorrect injector temperature (too low or too high). | - Replace the syringe. - Replace the septum. - Adjust the injector temperature to ensure proper sample vaporization without decomposition. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare a sample from a reaction mixture for GC analysis?
A1: At specified time points, a small aliquot of the reaction mixture is withdrawn. This sample is typically "quenched" to stop the reaction, often by rapid cooling or the addition of a quenching agent. The sample is then diluted with a suitable solvent, and an internal standard is often added for quantitative analysis. If the sample contains non-volatile components, a workup such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the volatile analytes of interest.
Q2: What is an internal standard and why is it used in quantitative GC analysis?
A2: An internal standard (IS) is a known amount of a compound that is added to the sample before analysis. The IS should be a compound that is not present in the original sample and is well-resolved from the other peaks in the chromatogram. By comparing the peak area of the analyte to the peak area of the internal standard, variations in injection volume and detector response can be compensated for, leading to more accurate and precise quantification.
Q3: How do I determine the percent conversion of my reaction using GC?
A3: To determine the percent conversion, you need to quantify the amount of starting material remaining at a given time point. This is typically done by creating a calibration curve for the starting material using an internal standard. The peak area ratio of the starting material to the internal standard in the reaction sample is then used to determine the concentration of the remaining starting material from the calibration curve. The percent conversion can then be calculated as:
% Conversion = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100
Experimental Protocol: Monitoring a Reaction by GC
-
Method Development:
-
Select a GC column with a stationary phase appropriate for the polarity of the reactants and products.
-
Develop a temperature program that provides good separation of the starting material, product(s), and internal standard in a reasonable analysis time.
-
Optimize injector and detector temperatures.
-
-
Sample Preparation:
-
At t=0 (before initiating the reaction), prepare a sample of the initial reaction mixture.
-
At various time intervals during the reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further conversion.
-
Dilute the quenched aliquot with a suitable solvent to a concentration within the linear range of the detector.
-
Add a precise amount of a pre-determined internal standard to the diluted sample.
-
-
GC Analysis:
-
Inject the prepared sample into the gas chromatograph.
-
Record the chromatogram.
-
-
Data Analysis and Interpretation:
-
Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times (previously determined by injecting pure standards).
-
Integrate the peak areas of the starting material and the internal standard.
-
Calculate the concentration of the starting material at each time point using a calibration curve.
-
Plot the concentration of the starting material versus time to monitor the reaction progress and determine the reaction rate. The reaction is complete when the peak for the starting material is no longer detectable.
-
Caption: Workflow for monitoring a chemical reaction using GC.
Data Presentation: Typical GC Parameters for Common Organic Reactions
| Reaction Type | Analyte Polarity | Recommended Column Phase | Typical Oven Program |
| Esterification | Polar (Alcohols, Carboxylic Acids, Esters) | Polar (e.g., WAX, FFAP) | Initial: 50-70°C, Ramp: 10-20°C/min, Final: 200-240°C |
| Alkene Hydrogenation | Non-polar (Alkanes, Alkenes) | Non-polar (e.g., DB-1, HP-5) | Initial: 40-60°C, Ramp: 5-15°C/min, Final: 150-200°C |
| Grignard Reaction | Varies (Alcohols, Ketones, Esters) | Intermediate to Polar (e.g., DB-5, DB-17) | Initial: 60-80°C, Ramp: 10-25°C/min, Final: 250-300°C |
| Aldol Condensation | Polar (Aldehydes, Ketones, Alcohols) | Polar (e.g., WAX, Carbowax) | Initial: 70-90°C, Ramp: 10-20°C/min, Final: 220-250°C |
References
Technical Support Center: Effective Work-up Procedures for Beta-Keto Ester Synthesis
Welcome to the Technical Support Center for beta-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on work-up procedures and to troubleshoot common issues encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acidic work-up in a Claisen or Dieckmann condensation?
A1: The acidic work-up is a crucial final step to neutralize the reaction mixture and protonate the enolate of the β-keto ester, which is formed as the product under basic reaction conditions.[1][2] This enolate is stable and its formation drives the reaction to completion.[2] The addition of a weak acid, such as acetic acid or ammonium chloride, ensures the final neutral β-keto ester product is obtained and can be isolated.[1][2]
Q2: My reaction mixture has formed a persistent emulsion during extraction. What can I do?
A2: Emulsions are common when partitioning organic and aqueous layers, especially when basic solutions are involved. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
-
Change in pH: Carefully add a small amount of dilute acid (if your product is stable) or base to the separatory funnel. A change in pH can alter the solubility of surfactants that may be stabilizing the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method to separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate on their own.
Q3: How do I choose between distillation and column chromatography for purifying my β-keto ester?
A3: The choice between distillation and column chromatography depends on the properties of your β-keto ester and the impurities present.
-
Distillation is ideal for thermally stable, liquid β-keto esters that have a significantly different boiling point from impurities. Fractional distillation under reduced pressure is often used to prevent decomposition at high temperatures.
-
Column chromatography is a more versatile technique that can be used for both liquid and solid β-keto esters and is effective at separating compounds with similar boiling points but different polarities. However, some β-keto esters can be unstable on silica gel. It is advisable to first check the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate.
Q4: What are common side products in a Claisen condensation, and how can they be removed?
A4: A common side reaction is the self-condensation of the starting ester if it has two α-hydrogens. Unreacted starting materials can also be present. Purification via fractional distillation is often effective at removing lower-boiling starting materials. Column chromatography can also be used to separate the desired β-keto ester from side products of different polarities.
Q5: Can I use a base other than sodium ethoxide for the Claisen condensation of ethyl acetate?
A5: It is crucial to use a base with the same alkoxide as the ester to avoid transesterification.[2] For example, using sodium methoxide with ethyl acetate would result in a mixture of ethyl and methyl esters, complicating the product mixture. For esters with two or three α-hydrogens, a stoichiometric amount of base is required to drive the reaction to completion by forming the stable enolate of the product.[2]
Troubleshooting Guides
Issue: Low Yield of β-Keto Ester
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC or another appropriate analytical technique. If necessary, extend the reaction time or gently heat if the protocol allows. |
| Sub-optimal Base | For Claisen and Dieckmann condensations, ensure a stoichiometric amount of a suitable base (e.g., sodium ethoxide for ethyl esters) is used. The base must be strong enough to deprotonate the ester. |
| Product Lost During Work-up | β-keto esters can have some water solubility. Saturating the aqueous layer with NaCl (brine) during extraction can reduce this. Avoid using excessive amounts of washing solutions. |
| Decomposition on Silica Gel | Test the stability of your product on a TLC plate before committing to column chromatography. If it decomposes, consider using a different stationary phase (e.g., alumina) or purification by distillation. |
| Inefficient Extraction | Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction to maximize the recovery of your product. |
Issue: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities in Column Chromatography | Optimize the solvent system for your column chromatography. A gradient elution may be necessary to separate compounds with similar polarities. |
| Thermal Decomposition during Distillation | If your product is decomposing at its atmospheric boiling point, perform the distillation under reduced pressure to lower the boiling point. |
| Tautomerism Leading to Broad Peaks in Chromatography | β-keto esters exist as a mixture of keto and enol tautomers, which can sometimes lead to broad peaks in chromatography. Adjusting the pH of the mobile phase or increasing the column temperature may help to sharpen the peaks by promoting rapid interconversion. |
| Residual Acid or Base | Ensure that the product is thoroughly washed to remove any residual acid or base from the work-up, as these can interfere with purification and product stability. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute acid can remove basic impurities. |
Quantitative Data on β-Keto Ester Synthesis
The following table summarizes yield data from various β-keto ester synthesis and work-up procedures found in the literature. Direct comparison of yields should be done with caution as reaction scales and specific conditions vary.
| Synthesis Method | Product | Work-up Highlights | Purification Method | Reported Yield |
| Claisen Condensation | Ethyl acetoacetate | Acidification with 50% acetic acid, extraction with saturated NaCl solution, drying over CaCl₂. | Fractional distillation | 28-29% |
| Dieckmann Condensation | 2-Carbethoxycyclopentanone | Quenching with saturated aq. NH₄Cl, extraction with DCM, washing with brine, drying over Na₂SO₄. | Flash column chromatography | 75% |
| Acylation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Various β-keto esters | Not specified in detail, but mentioned as avoiding side products of traditional protocols. | Flash column chromatography | 97-99%[3] |
Detailed Experimental Protocols
Claisen Condensation: Synthesis of Ethyl Acetoacetate
This protocol details the synthesis of ethyl acetoacetate from ethyl acetate.
Reaction:
-
In a round-bottom flask equipped with a reflux condenser, add 25 mL of ethyl acetate.
-
Carefully add 2.0 g of fresh sodium metal.
-
The reaction will become vigorous. Control the rate of reflux by occasional cooling with a cold water bath.
-
Continue the reaction until all the sodium has dissolved.
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Cautiously add approximately 275 mL of 50% acetic acid with stirring until the solution is slightly acidic (test with litmus paper).
-
Transfer the mixture to a separatory funnel. If two distinct layers do not form, add a saturated sodium chloride solution to aid separation.
-
Separate the upper organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous calcium chloride.
Purification:
-
Filter the dried organic layer.
-
Perform fractional distillation under reduced pressure.
-
Collect the fraction boiling at 76-80 °C at 18 mm Hg.
Dieckmann Condensation: Synthesis of a Cyclic β-Keto Ester
This protocol describes a general procedure for an intramolecular condensation of a diester.
Reaction:
-
To a solution of the diester (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 2.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
C-Acylation of a Ketone Enolate: Synthesis of a β-Keto Ester
This protocol outlines a general procedure for the acylation of a ketone enolate.
Reaction:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of the ketone (e.g., acetophenone) in anhydrous THF to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the acylating agent (e.g., diethyl carbonate) to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the mixture is neutral or slightly acidic.[4]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by either vacuum distillation or flash column chromatography, depending on its physical properties and stability.
Visualizations
Caption: Experimental workflow for the synthesis of ethyl acetoacetate via Claisen condensation.
Caption: Decision tree for troubleshooting emulsion formation during work-up.
References
- 1. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Asymmetric Synthesis of Hantzsch Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of Hantzsch esters.
Frequently Asked Questions (FAQs)
Q1: My asymmetric Hantzsch reaction is resulting in a racemic mixture or very low enantiomeric excess (ee). What are the potential causes?
A1: Low enantioselectivity is a common challenge and can stem from several factors:
-
Catalyst Inactivity or Inhibition: The chiral catalyst may be deactivated by impurities in the reagents or solvent. Moisture is a frequent culprit. Additionally, the product itself or byproducts can sometimes inhibit catalyst turnover.
-
Incorrect Catalyst Choice: The chosen chiral catalyst (e.g., a specific chiral phosphoric acid or metal complex) may not be optimal for your specific substrates (aldehyde, β-ketoester, and amine source).
-
Suboptimal Reaction Conditions: Temperature, concentration, and solvent can significantly influence the stereochemical outcome.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic asymmetric pathway, leading to a racemic product.
Q2: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?
A2: The Hantzsch reaction can be accompanied by several side reactions:
-
Symmetrical Hantzsch Esters: In the synthesis of unsymmetrical Hantzsch esters, the formation of two different symmetrical esters is a common issue. This can often be mitigated by a stepwise procedure where the enamine is pre-formed.[1]
-
Over-oxidation to Pyridine: The desired 1,4-dihydropyridine product can be oxidized to the corresponding pyridine, especially under harsh reaction conditions or during workup.[2][3]
-
Formation of 1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the isomeric 1,2-dihydropyridine can occur.[4]
-
Knoevenagel Condensation Product: The intermediate from the condensation of the aldehyde and β-ketoester may be isolated if the reaction does not proceed to completion.
To minimize byproducts, careful control of reaction conditions, stoichiometry, and the order of addition of reagents is crucial.[1]
Q3: What are the best practices for purifying chiral Hantzsch esters?
A3: Purification can be challenging due to the similar polarities of the desired product and certain byproducts.
-
Flash Column Chromatography: This is the most common method for purification. Careful selection of the solvent system is critical to achieve good separation.
-
Acid/Base Workup: To remove the oxidized pyridine byproduct, an acid/base extraction can be effective. The basic pyridine is protonated and extracted into an aqueous acidic phase, while the desired Hantzsch ester remains in the organic layer.[5]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity and enantiomeric enrichment.[6]
-
Chiral HPLC/SFC: For analytical and sometimes preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents or catalyst. | Ensure all reagents and solvents are pure and dry. Use freshly distilled aldehydes. |
| Harsh reaction conditions leading to decomposition. | Optimize reaction temperature and time. The classical Hantzsch reaction often requires high temperatures, but modern catalytic variants may proceed under milder conditions.[2][3] | |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Low Enantioselectivity (ee) | Racemic background reaction. | Lower the reaction temperature to favor the catalyzed pathway. Increase the catalyst loading. |
| Suboptimal catalyst. | Screen a variety of chiral catalysts (e.g., different chiral phosphoric acids or N,N'-dioxide ligands). | |
| Solvent effects. | Screen different solvents. Non-polar aprotic solvents like dichloromethane or toluene are often used.[7] | |
| Formation of Symmetrical Byproducts | All components mixed at once. | Employ a stepwise procedure: pre-form the enamine from one of the β-ketoesters and the ammonia source before adding the aldehyde and the second β-ketoester.[1] |
| Product Aromatizes to Pyridine | Exposure to air or harsh workup conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid strong oxidizing agents during workup. |
| Difficulty in Purification | Co-elution of product and byproducts. | Optimize flash chromatography conditions (gradient, solvent system). Consider an acid/base workup to remove basic impurities like the pyridine byproduct.[5] |
| Product is an oil. | If crystallization is not possible, preparative HPLC or SFC may be necessary for high purity. |
Experimental Protocols
Protocol 1: Asymmetric Hantzsch Synthesis using a Chiral Phosphoric Acid (CPA) Catalyst
This protocol is a generalized procedure based on established literature.[1][7]
-
Reaction Setup:
-
To an oven-dried reaction vial under an inert atmosphere, add the aldehyde (1.0 eq.), the first β-ketoester (1.1 eq.), the second β-ketoester (1.1 eq.), and the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%).
-
Add the anhydrous solvent (e.g., dichloromethane or toluene, to achieve a concentration of 0.1-0.5 M).
-
Stir the mixture at the desired temperature (e.g., room temperature to 40 °C).
-
-
Addition of Amine Source:
-
Slowly add the ammonia source (e.g., ammonium acetate or a primary amine, 1.2 eq.).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: Asymmetric Hantzsch Synthesis using a Chiral N,N'-dioxide/Metal Complex
This protocol is a generalized procedure based on recent advances in the field.[8]
-
Catalyst Preparation (in situ):
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand (e.g., 5.5 mol%) and the metal salt (e.g., Ni(OTf)₂ or Nd(OTf)₃, 5 mol%) in an anhydrous solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction:
-
To the catalyst solution, add the 3-amino-2-butenoate (1.2 eq.) and the (Z)-2-arylidene-3-oxobutanoate (1.0 eq.).
-
Stir the reaction at the specified temperature until completion, monitoring by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched Hantzsch ester.
-
Quantitative Data Summary
The following tables summarize representative data for different asymmetric Hantzsch synthesis methodologies.
Table 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Hantzsch Reaction
| Aldehyde | β-Ketoester 1 | β-Ketoester 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | Ethyl acetoacetate | Methyl acetoacetate | (R)-TRIP (10) | Toluene | 30 | 48 | 85 | 92 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Benzyl acetoacetate | (S)-TRIP (5) | CH₂Cl₂ | 25 | 72 | 91 | 95 |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | (R)-TRIP (10) | Dioxane | 40 | 36 | 78 | 88 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Chiral N,N'-dioxide/Metal Complex Catalyzed Asymmetric Hantzsch Reaction
| 3-Amino-2-butenoate | (Z)-2-arylidene-3-oxobutanoate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ethyl 3-aminobut-2-enoate | Methyl 2-benzylidene-3-oxobutanoate | L-Pipe-N,N'-dioxide/Ni(OTf)₂ (5) | CH₂Cl₂ | 30 | 24 | 95 | 98 |
| Methyl 3-aminobut-2-enoate | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | L-Pipe-N,N'-dioxide/Nd(OTf)₃ (5) | Toluene | 25 | 36 | 92 | 96 |
| Benzyl 3-aminobut-2-enoate | Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate | L-Pipe-N,N'-dioxide/Ni(OTf)₂ (5) | CH₂Cl₂ | 30 | 48 | 88 | 94 |
Data is representative and based on methodologies described in the literature.[8]
Visualizations
Caption: A logical workflow for troubleshooting common issues in asymmetric Hantzsch ester synthesis.
Caption: A generalized experimental workflow for asymmetric Hantzsch ester synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Green Chemistry Approaches for Pyyridine Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental resources for researchers, scientists, and drug development professionals engaged in the green synthesis of pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyridine derivatives using green chemistry principles.
Issue 1: Low or No Product Yield in Hantzsch Pyridine Synthesis
Question: My Hantzsch synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis, a cornerstone multicomponent reaction for producing dihydropyridines and subsequently pyridines, can stem from several factors. The classical one-pot method often contends with harsh reaction conditions and long reaction times, which can negatively impact the product yield.[1]
Potential Causes & Troubleshooting Steps:
-
Inefficient Reaction Conditions: Traditional methods using refluxing ethanol can be slow and inefficient.[2]
-
Solution 1 (Alternative Energy Sources): Employing microwave irradiation or ultrasonic agitation can dramatically improve yields and reduce reaction times. Microwave-assisted synthesis can achieve excellent yields (82%-94%) in just 2-7 minutes.[1][3] Similarly, ultrasonic irradiation in aqueous micellar solutions has been reported to boost yields up to 96%.[1][4]
-
Solution 2 (Catalyst Selection): The reaction can be significantly accelerated with a suitable catalyst. Consider using p-toluenesulfonic acid (PTSA) under ultrasonic conditions or ceric ammonium nitrate (CAN) for solvent-free reactions.[1][5]
-
Solution 3 (Solvent Choice): "Green" solvents can enhance reaction efficiency. Water has been successfully used, often in combination with microwave chemistry, for more environmentally friendly protocols.[1][6]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step to form the pyridine ring is critical and can be a point of yield loss.
-
Solution: Classical oxidants like nitric acid, KMnO₄, or CrO₃ can lead to side products and complicated workups.[1] Consider milder and more efficient oxidizing agents such as ferric chloride or iodine.[4] A one-pot synthesis that integrates the aromatization step can streamline the process and improve overall yield.[1]
-
-
Formation of Side Products: Competing reaction pathways can consume starting materials and reduce the yield of the desired pyridine.[1]
-
Solution: The order of reagent addition can be crucial, especially in unsymmetrical Hantzsch reactions. To prevent the formation of unwanted intermediates, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2]
-
Issue 2: Catalyst Deactivation or Low Activity
Question: My catalyst seems to be inactive or loses its efficacy quickly. What could be the cause and how can I mitigate this?
Answer:
Catalyst deactivation is a common problem that can halt a reaction prematurely. The causes can range from poisoning by impurities to structural changes in the catalyst itself.
Potential Causes & Troubleshooting Steps:
-
Catalyst Poisoning: Trace impurities in reactants or solvents can bind to the catalyst's active sites, rendering it ineffective. Chlorine, for instance, is known to poison platinum-based catalysts.[7]
-
Solution: Ensure high purity of all starting materials and solvents. Purification of reagents before use may be necessary.
-
-
Coking or Fouling: In high-temperature reactions, reactants or products can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.[7]
-
Solution: Optimize the reaction temperature and time to minimize decomposition. In some systems, introducing a co-feed like steam can help remove carbon deposits.[7]
-
-
Structural Changes: The catalyst's physical structure can change under reaction conditions. For example, metal nanoparticles may sinter into larger, less active particles. For some iron-based catalysts, the formation of inactive dimer complexes has been identified as a deactivation pathway.[8][9]
-
Solution: Choose a catalyst with high thermal stability. Modifying the catalyst support or the ligands attached to the metal center can improve stability and performance.[8]
-
-
Leaching: The active component of a heterogeneous catalyst may dissolve into the reaction medium, leading to a loss of activity and product contamination.
-
Solution: Select a robust catalyst support and optimize the solvent system to minimize leaching. Functionalized ionic liquids have been shown to reduce palladium leaching in Suzuki reactions, a principle that can be applied to other catalytic systems.[10]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure product from my reaction mixture. What are some green strategies for purification?
Answer:
Product purification can be challenging, especially when dealing with viscous solvents like ionic liquids or when byproducts have similar properties to the desired compound.
Potential Causes & Troubleshooting Steps:
-
Presence of Water: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water, making complete removal by simple distillation difficult.[11]
-
Solution: For drying, first treat the pyridine sample with potassium hydroxide (KOH) pellets to remove the bulk of the water. Decant the pyridine and then reflux it over calcium hydride (CaH₂) followed by distillation.[11]
-
-
Residual Catalyst: Homogeneous catalysts can be difficult to separate from the product.
-
Solution 1 (Heterogeneous Catalysts): Whenever possible, opt for a solid-supported or magnetic nanocatalyst. These can be easily removed at the end of the reaction by simple filtration or with a magnet, simplifying the workup.[12]
-
Solution 2 (Recyclable Solvents/Catalysts): Use of deep eutectic solvents (DESs) or certain ionic liquids can allow for product extraction with a solvent in which the DES/ionic liquid is immiscible. The catalyst-containing solvent can then be recovered and reused.[13]
-
-
Formation of Emulsions During Workup: When using aqueous and organic phases for extraction, stable emulsions can form, complicating separation.
-
Solution: Add a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
-
Similar Polarity of Product and Byproducts: This makes separation by standard column chromatography challenging.
-
Solution: Adjust the reaction conditions to improve selectivity and minimize byproduct formation.[1] If chromatography is necessary, explore different solvent systems or consider alternative purification techniques like recrystallization or preparative HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green chemistry approaches for pyridine synthesis?
A1: Green chemistry approaches offer numerous advantages, including:
-
Higher Atom Economy: Multicomponent reactions (MCRs), like the Hantzsch synthesis, combine several starting materials in a single step, maximizing the incorporation of reactant atoms into the final product and reducing waste.[4][14]
-
Reduced Energy Consumption: Technologies like microwave irradiation and ultrasound can significantly shorten reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods.[3][15]
-
Use of Safer Solvents: Green methods prioritize the use of non-toxic, renewable, and environmentally benign solvents like water, ethanol, or deep eutectic solvents, replacing hazardous organic solvents.[6][13]
-
Simplified Procedures: Many green protocols feature simpler reaction setups and workup procedures, often avoiding complex purification steps.[16][17]
Q2: How do I select an appropriate green solvent or catalyst for my reaction?
A2: The choice depends on the specific reaction and desired outcome:
-
Solvents:
-
Water: An excellent choice for many reactions, especially when combined with microwave or ultrasonic energy. It is non-toxic, inexpensive, and readily available.[18]
-
Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs): These can act as both solvent and catalyst.[10][13] They are non-volatile and can often be recycled. Pyridinium-based ionic liquids are particularly interesting as they can be tuned for specific applications.[10][19]
-
Solvent-Free: Performing reactions neat (without any solvent) is the greenest option if the reactants are liquid or can be melted at a reasonable temperature. This is often facilitated by using a solid catalyst.[5]
-
-
Catalysts:
-
Heterogeneous Catalysts: Solid acid catalysts (e.g., Amberlyst-15), nanoparticles (e.g., γ-Al2O3), or magnetic nanocatalysts are preferred as they can be easily filtered or separated from the reaction mixture and reused.[2][12]
-
Biocatalysts: Enzymes like lipases are being explored for their promiscuous activity in catalyzing multicomponent reactions under mild conditions, offering a highly sustainable option.[17]
-
Organocatalysts: Small organic molecules like p-toluenesulfonic acid (PTSA) can be effective and are often less toxic than metal-based catalysts.[1]
-
Q3: What is the role of microwave and ultrasound in green pyridine synthesis?
A3: Both are energy-efficient technologies that accelerate chemical reactions:
-
Microwave (MW) Irradiation: Provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and improved yields.[15][20] It is particularly effective for one-pot syntheses.[3][15]
-
Ultrasound (US) Irradiation: Uses high-frequency sound waves to induce acoustic cavitation (the formation and collapse of microscopic bubbles). This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields.[21][22] It is also known to improve the dispersion of reactants and catalysts.[22]
Q4: Can green methods be used to synthesize unsymmetrical or highly substituted pyridines?
A4: Yes. Green multicomponent reactions are highly versatile for creating complex and diverse pyridine structures. By carefully selecting the starting materials (aldehydes, ketones, active methylene compounds, etc.) and reaction conditions, a wide array of polysubstituted pyridines can be synthesized in a single step.[14][23] For unsymmetrical products, a stepwise approach where intermediates are formed before the final cyclization can provide better control and selectivity.[2]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various green pyridine synthesis methods, allowing for easy comparison.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis[3]
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Microwave Irradiation | 2–7 min | 82–94% |
| 2 | Conventional Heating | 6–9 h | 71–88% |
Table 2: Effect of Different Green Conditions on Hantzsch Synthesis Yields
| Catalyst / Condition | Solvent | Energy Source | Time | Yield (%) | Reference |
| p-TSA | Aqueous Micelles | Ultrasound | - | >90% | [2] |
| γ-Al2O3 nanoparticles | Solvent-free | Conventional Heat (90°C) | - | up to 95% | [2] |
| Ceric Ammonium Nitrate | Solvent-free | Stirring (Room Temp) | 1–3 h | up to 96% | [5][24] |
| None | Water | Ultrasound (60°C) | 1 h | 96% | [18] |
| Deep Eutectic Solvent | DES | Conventional Heat (120°C) | 10 min | up to 95% | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted, One-Pot Synthesis of Polysubstituted Pyridines[3]
This protocol describes a general, efficient, and environmentally friendly one-pot, four-component reaction under microwave irradiation.
-
Reactant Preparation: In a sealed microwave reaction vessel, combine the aldehyde (1 mmol), an active methylene compound such as ethyl cyanoacetate (1 mmol), a ketone or acetophenone derivative (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add a minimal amount of a green solvent, such as ethanol (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (typically 2-10 minutes).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling the vessel to room temperature, the reaction mixture can often be concentrated under reduced pressure. The resulting solid crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure pyridine derivative.[1][16]
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Water[18]
This protocol provides a catalyst-free method for synthesizing dihydropyridines, the precursors to pyridines, in an aqueous medium.
-
Reactant Mixture: In a standard reaction flask, mix the aldehyde (1 mmol), a β-keto ester like ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).[6]
-
Solvent Addition: Add water (5-10 mL) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is level with the mixture in the flask. Irradiate the mixture at a controlled temperature (e.g., 60°C) for 1-3 hours.[18] Monitor the reaction by TLC.
-
Product Isolation: Upon completion, the solid product often precipitates directly from the aqueous solution. Isolate the product by vacuum filtration, wash with cold water, and dry. If needed, the product can be further purified by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for green pyridine synthesis.
Caption: Troubleshooting flowchart for low yield in pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 16. connectjournals.com [connectjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-oxo-3-(pyridin-yl)propanoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for positional isomers of Ethyl 3-oxo-3-(pyridin-yl)propanoate. Understanding the spectral differences between these isomers is crucial for the unambiguous identification and characterization of these compounds in research and drug development. This document presents available experimental data for the pyridin-2-yl and pyridin-4-yl isomers and outlines a general protocol for NMR data acquisition.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR spectral data for Ethyl 3-oxo-3-(pyridin-2-yl)propanoate and Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. These compounds exist in equilibrium between their keto and enol tautomers, which is reflected in their NMR spectra. The data presented here is for the major tautomeric form observed under the specified conditions.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | CDCl₃ | Data not fully available in the searched literature. |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Keto form) | MeOD | 1.16 (t, J = 7.1, 14.2 Hz, 3H, -CH₃), 4.11 (dd, J = 7.1, 14.2 Hz, 2H, -OCH₂-), 4.23 (s, 2H, -C(O)CH₂C(O)-), 7.80 (d, J = 5.9 Hz, 2H, Ar-H), 8.82 (d, J = 5.9 Hz, 2H, Ar-H)[1] |
| Ethyl 3-hydroxy-3-(pyridin-4-yl)acrylate (Enol form) | MeOD | 1.27 (t, J = 7.1, 14.2 Hz, 3H, -CH₃), 4.25 (dd, J = 7.1, 14.2 Hz, 2H, -OCH₂-), 6.13 (s, 1H, =CH-), 7.78 (d, J = 5.8 Hz, 2H, Ar-H), 8.70 (d, J = 5.8 Hz, 2H, Ar-H)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | CDCl₃ | Data not fully available in the searched literature. |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Keto form) | MeOD | 14.3 (-CH₃), 46.0 (-C(O)CH₂C(O)-), 61.2 (-OCH₂-), 121.7 (Ar-C), 142.1 (Ar-C), 151.3 (Ar-C), 167.7 (Ester C=O), 194.3 (Keto C=O)[1] |
| Ethyl 3-hydroxy-3-(pyridin-4-yl)acrylate (Enol form) | MeOD | 14.4 (-CH₃), 61.1 (-OCH₂-), 90.6 (=CH-), 120.1 (Ar-C), 140.4 (Ar-C), 150.9 (Ar-C), 167.7 (Ester C=O), 172.5 (=C-OH)[1] |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of β-keto esters like Ethyl 3-oxo-3-(pyridin-3-yl)propanoate.[2]
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal homogeneity and spectral resolution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, ensure the relaxation delay is at least five times the longest T1 relaxation time of the protons of interest.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons, which can be used to quantify the keto-enol tautomer ratio.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Visualization of Structure-Spectra Relationship
The following diagram illustrates the general structure of Ethyl 3-oxo-3-(pyridin-yl)propanoate and the expected connectivity that gives rise to the NMR signals.
Caption: General structure and expected NMR correlations for Ethyl 3-oxo-3-(pyridin-yl)propanoate.
References
Interpreting Mass Spectrometry Results for C10H11NO3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The empirical formula C10H11NO3 represents a multitude of isomers, each with unique structural features that yield distinct mass spectrometry fragmentation patterns. This guide provides a comparative analysis of the expected mass spectra of three representative isomers: Diacetamate, N-acetylanthranilic acid, and 3-nitro-1-phenyl-1-propanone. Understanding these differences is crucial for the correct identification of unknown compounds in drug discovery and metabolic studies.
Isomer Comparison
The structural variations among the selected isomers lead to different fragmentation pathways under mass spectrometry analysis. Diacetamate is an ester and an amide, N-acetylanthranilic acid contains a carboxylic acid and an amide, and 3-nitro-1-phenyl-1-propanone features a nitro group and a ketone. These functional groups are the primary drivers of the observed fragmentation.
Data Presentation: Predicted Mass-to-Charge (m/z) Ratios
The following table summarizes the predicted key fragments for the three isomers of C10H11NO3. These predictions are based on typical fragmentation patterns of the functional groups present in each molecule.
| Isomer | Molecular Ion (M+) | Key Fragment 1 (m/z) | Proposed Structure of Fragment 1 | Key Fragment 2 (m/z) | Proposed Structure of Fragment 2 | Key Fragment 3 (m/z) | Proposed Structure of Fragment 3 |
| Diacetamate | 193 | 151 | [M - CH2CO]+ | 109 | [M - CH2CO - CH2CO]+ | 93 | [C6H5O]+ |
| N-acetylanthranilic acid | 193 | 175 | [M - H2O]+ | 134 | [M - COOH - H]+ | 119 | [C7H7NO]+ |
| 3-nitro-1-phenyl-1-propanone | 193 | 147 | [M - NO2]+ | 105 | [C6H5CO]+ | 77 | [C6H5]+ |
Experimental Protocols
To obtain the mass spectrometry data for a compound with the formula C10H11NO3, the following experimental protocol can be followed.
Objective: To acquire a high-resolution mass spectrum of a C10H11NO3 isomer using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer.
Materials:
-
Sample of the C10H11NO3 isomer
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
ESI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation: Dissolve 1 mg of the C10H11NO3 isomer in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase of 50:50 methanol:water with 0.1% formic acid.
-
HPLC Separation (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: MS scan mode. For fragmentation data, a separate MS/MS experiment would be performed by selecting the precursor ion at m/z 194 ([M+H]+).
-
-
Data Acquisition and Processing:
-
Acquire data using the instrument's software.
-
Process the raw data to obtain the mass spectrum.
-
Perform peak detection and integration.
-
Compare the observed m/z values with theoretical values for the expected fragments.
-
Mandatory Visualizations
The following diagrams illustrate a potential fragmentation pathway for Diacetamate and the general workflow of a mass spectrometry experiment.
Caption: Proposed fragmentation pathway for Diacetamate.
Caption: General workflow of a mass spectrometry experiment.
A Comparative Guide to Purity Analysis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can lead to unwanted side reactions, reduced yield, and the introduction of potentially toxic components in the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its potential process-related impurities and degradation products.
A key challenge in the HPLC analysis of β-keto esters, such as the target compound, is the potential for poor peak shape due to keto-enol tautomerism. This can be mitigated by using an acidic mobile phase and controlling the column temperature to ensure rapid interconversion between the two forms, resulting in a single, sharp peak.
Proposed HPLC Method Protocol
This protocol is a starting point based on methods for structurally similar compounds like ethyl benzoylacetate and general principles for analyzing pyridine derivatives and β-keto esters.[1][2][3] Method validation and optimization are required for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL. |
Data Analysis
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for purity determination, other techniques can provide valuable, often complementary, information. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, the nature of the impurities, and available instrumentation.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase.[4] | High resolution, sensitivity, and specificity; well-established for quantitative analysis.[4][5] | Can be time-consuming; potential for poor peak shape with tautomers if not optimized.[3] | Gold standard for routine purity testing, stability studies, and regulatory compliance.[5] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[4] | Excellent for volatile and thermally stable compounds; high sensitivity.[5] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Analysis of residual solvents and volatile impurities.[5][6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance signal intensity relative to a certified internal standard. | Provides structural information and direct quantification without a specific reference standard for the analyte; non-destructive. | Lower sensitivity compared to HPLC; requires a pure, certified internal standard.[5] | Orthogonal method for purity assessment and confirmation of structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity; provides molecular weight and structural information.[4] | Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. | Identification of unknown impurities and degradation products.[4] |
| UV-Vis Spectrophotometry | Measures the absorption of light by the analyte at a specific wavelength.[7] | Fast, simple, and non-destructive for determining the concentration of a pure substance.[7] | Non-specific; cannot distinguish between the analyte and absorbing impurities.[7] | Preliminary concentration determination of a known pure substance. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[6] | High separation efficiency and resolution; requires very small sample volumes.[4][6] | Can be less robust than HPLC for routine analysis; sensitive to matrix effects. | Analysis of charged species and compounds difficult to separate by HPLC.[4] |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC) Protocol
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Protocol
-
Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration. Calculate the purity of the sample by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.
Visualizing the Analytical Workflow
Understanding the decision-making process and the experimental flow is crucial for selecting and implementing the appropriate analytical method.
Caption: Workflow for HPLC Purity Analysis of a Pharmaceutical Intermediate.
Caption: Decision Tree for Selecting an Analytical Method for Purity Assessment.
References
- 1. Ethyl benzoylacetate | SIELC Technologies [sielc.com]
- 2. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. biomedres.us [biomedres.us]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijrar.org [ijrar.org]
Comparative Guide to Antimicrobial and Cytotoxicity Screening of Synthesized Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery of new therapeutic agents. A critical phase in the drug discovery pipeline is the initial screening of newly synthesized chemical derivatives for their biological activity. This guide provides a comparative framework for evaluating the antimicrobial efficacy and cytotoxic effects of novel compounds, offering researchers a comprehensive overview of standard experimental protocols, data interpretation, and workflow visualization. The following sections detail the methodologies for these essential assays and present data in a clear, comparative format to aid in the identification of promising lead candidates.
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and comparable results. Below are the methodologies for two of the most common primary screening assays in antimicrobial and cytotoxicity assessment.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).[1]
-
Microbial Strains: Use standardized bacterial and fungal strains from recognized culture collections (e.g., ATCC).[2][3]
-
Growth Media: Prepare appropriate sterile liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microtiter Plates: Use sterile 96-well microtiter plates.[1]
2. Inoculum Preparation:
-
Aseptically pick colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardization ensures a consistent number of bacteria is used in the assay.[1]
-
Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically ~5 x 10^5 CFU/mL).
3. Assay Procedure:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Perform a serial two-fold dilution of the test compound stock solutions across the plate to create a range of concentrations.[1]
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (medium + inoculum, no compound) to verify microbial growth and a negative control (medium only) to check for sterility.[1]
4. Incubation and Reading:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[4]
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5] Visual inspection is common, but absorbance can also be read using a microplate reader.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Live cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which are insoluble in aqueous solution.
1. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK-293 for non-cancerous cells, or various cancer cell lines like MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum (FBS).[6][7]
-
Harvest the cells and adjust the cell suspension to a predetermined optimal density.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.[8]
2. Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives in the culture medium.
-
Remove the old medium from the cells and add the media containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plates for a specified period (commonly 24, 48, or 72 hours).[8]
3. MTT Addition and Formazan Solubilization:
-
After incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of a compound that inhibits 50% of cell viability) is determined by plotting cell viability against the compound concentration.
Data Presentation for Comparative Analysis
Organizing quantitative results into structured tables is crucial for the direct comparison of synthesized derivatives. The tables below provide templates for presenting antimicrobial and cytotoxicity data.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | S. epidermidis | E. coli | |
| Derivative 1 | 125[9] | >250 | 250 |
| Derivative 2 | 62.5 | 125 | 125 |
| Derivative 3 | 31 [7] | 62.5 | 62.5 |
| Derivative 4 | >250 | >250 | >250 |
| Ciprofloxacin | 0.5 | 1 | 0.25 |
| Fluconazole | - | - | - |
Standard antimicrobial agents are included for reference.
Table 2: Comparative Cytotoxicity (IC50 in µM) and Selectivity Index
| Compound ID | Cytotoxicity IC50 (µM) | Selectivity Index (SI) vs. S. aureus |
| HEK-293 (Normal Cells)[7] | MDA-MB-231 (Cancer Cells)[6] | |
| Derivative 1 | >100 | 75.4 |
| Derivative 2 | 85.2 | 42.1 |
| Derivative 3 | 68.5 | 13.2 [6] |
| Derivative 4 | >100 | >100 |
| Doxorubicin | 1.2 | 0.8 |
Selectivity Index (SI) = IC50 (Normal Cells) / MIC (Microorganism). A higher SI value is desirable, indicating higher selectivity for the microbial target over mammalian cells.
Visualization of Experimental Workflows
Visual diagrams are effective tools for illustrating complex experimental processes and relationships. The following diagrams, generated using Graphviz (DOT language), outline the workflows for the screening assays described.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for MTT cytotoxicity assay.
Structure-Activity Relationship (SAR)
The comparative data generated from these screenings are vital for establishing a Structure-Activity Relationship (SAR). SAR studies aim to understand how specific chemical structures and functional groups on the synthesized derivatives influence their biological activity.[10][11] For instance, by comparing the MIC and IC50 values of derivatives with systematic structural modifications (e.g., changing a substituent on an aromatic ring), researchers can identify key pharmacophores responsible for potent antimicrobial activity and low cytotoxicity.[12] This analysis guides the rational design of subsequent generations of compounds with improved efficacy and safety profiles. A favorable SAR profile would show that structural changes leading to lower MIC values (higher antimicrobial potency) do not concurrently lead to lower IC50 values (higher cytotoxicity).
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of molecules is fundamental in modern chemistry and drug discovery. Among the various analytical techniques available, single-crystal X-ray crystallography provides an unparalleled level of detail, revealing exact bond lengths, bond angles, and intermolecular interactions.[1] This guide offers a comparative overview of the X-ray crystallographic analysis of several distinct pyridine derivatives, presenting key experimental data and protocols to aid researchers in this field.
Pyridine and its derivatives are a critical class of heterocyclic compounds widely utilized in pharmaceuticals and materials science.[2][3] Their biological activity and material properties are intrinsically linked to their molecular structure. Therefore, a thorough understanding of their solid-state conformation through X-ray crystallography is invaluable for rational drug design and the development of novel materials.[1]
Comparative Crystallographic Data of Selected Pyridine Derivatives
The following table summarizes the quantitative crystallographic data for three distinct pyridine derivatives, showcasing the diversity in their crystal structures.
| Parameter | 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Pyridine-Oxadiazole Derivative (5f) | [Zn(EtNic)₂Cl₂] |
| Chemical Formula | C₁₆H₁₁N₅O₇S | C₁₇H₁₇N₃O₃S | C₁₆H₁₈Cl₂N₂O₄Zn |
| Formula Weight ( g/mol ) | 417.36 | 343.39 | 454.69 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/c |
| a (Å) | 16.876(4) | 14.583(3) | 14.1940(9) |
| b (Å) | 7.6675(18) | 9.3773(19) | 19.8380(11) |
| c (Å) | 13.846(3) | 24.386(4) | 14.3957(9) |
| α (°) | 90 | 90 | 90 |
| β (°) | 99.543(7) | 90 | 111.432(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1766.9(7) | 3334.8(11) | Not explicitly stated |
| Z | 4 | 8 | Not explicitly stated |
| Data Source | [4][5] | [6] | [3] |
This comparative data highlights how variations in chemical composition and molecular structure of the pyridine derivatives lead to different crystal packing arrangements, as reflected by their distinct crystal systems and unit cell parameters.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like a pyridine derivative via X-ray crystallography follows a well-established workflow.[1][7][8] The primary steps are outlined below.
Crystal Growth
The initial and often most challenging step is to obtain a single crystal of high quality.[7][8] For small molecules, a common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free from significant defects.[7][8]
Crystal Mounting and Data Collection
A suitable single crystal is carefully selected and mounted on a goniometer head.[1] The mounted crystal is then placed in a stream of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1] For air- or moisture-sensitive samples, data collection is often performed at low temperatures using a cryostream.
Data Processing and Structure Solution
The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map. For small molecules, direct methods are a common approach for phase determination.[8]
Structure Refinement
The initial structural model is refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor.
Visualizing Crystallographic Workflows and Relationships
To better illustrate the processes and concepts involved in the X-ray crystallographic analysis of pyridine derivatives, the following diagrams are provided.
Caption: A generalized workflow for the X-ray crystallographic analysis of pyridine derivatives.
Caption: Relationship between pyridine derivatives and their resulting crystal systems and space groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative study of different catalysts for the Hantzsch synthesis
The Hantzsch synthesis, a classic multi-component reaction, remains a cornerstone in the synthesis of 1,4-dihydropyridines (DHPs) and related polyhydroquinolines, scaffolds of significant pharmacological importance. The efficiency of this one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Comparative Performance of Catalysts
The choice of catalyst profoundly impacts the reaction time, yield, and overall sustainability of the Hantzsch synthesis. A wide array of catalysts, from traditional homogeneous acids to modern heterogeneous and green catalysts, have been explored. The following table summarizes the performance of a selection of these catalysts in the synthesis of various dihydropyridine derivatives.
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 h | 65 | [1] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 h | 82 | [1] |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 h | 94 | [1] |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 h | 96 | [1] |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 h | 95 | [1] |
| Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde | Various 1,3-diones | NH₄OAc | Solvent-free | RT | 3 h | Good to Excellent | [2] |
| nano-Fe₂O₃ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Solvent-free | 90 | - | 98 | [3] |
| Zn-MOF | p-Chlorobenzaldehyde | Ethyl acetoacetate & Dimedone | NH₄OAc | PEG-400 | 80 | - | 96 | [4] |
| Betainium lactate (Ionic Liquid) | Various aldehydes | Dimedone | NH₄OAc | - | - | - | High | [5] |
| AlCl₃@ZnO | Aromatic aldehydes | Ethyl acetoacetate | NH₄OAc | Solvent-free | RT | 2 h | High | [6] |
| MgMnO₃ | Benzaldehyde | Ethyl acetoacetate & Dimedone | NH₄OAc | - | 100 | 33 min | High | [7] |
Analysis: The data clearly demonstrates that catalyzed reactions offer significant advantages over uncatalyzed processes in terms of both reaction time and yield.[1] Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), exhibit exceptional performance, affording high yields in short reaction times under mild conditions.[1] Green catalysts, including tannic acid and ionic liquids, also show high efficacy, often utilizing environmentally benign solvents like water or even solvent-free conditions.[1][8] Nanoparticle catalysts, such as nano-Fe₂O₃ and AlCl₃@ZnO, are also highly effective and offer the advantage of easy recovery and reusability.[3][6]
Reaction Mechanisms and Experimental Workflows
The generally accepted mechanism for the Hantzsch synthesis involves a series of condensation and addition reactions. The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the substrates and facilitating the key steps.
The experimental workflow for a typical heterogeneously catalyzed Hantzsch synthesis is straightforward, emphasizing the ease of catalyst handling and product isolation.
Experimental Protocols
Detailed methodologies for key experiments are provided below, representing both a modern heterogeneous catalyst and a green, solvent-free approach.
Synthesis of 1,4-Dihydropyridines using nano-Fe₂O₃ Catalyst (Solvent-Free)
This protocol is adapted from the work of Khalaf-Nezhad et al.[3]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
nano-Fe₂O₃ (0.15 mmol)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, ammonium acetate, and nano-Fe₂O₃ catalyst.
-
Stir the reaction mixture at 90 °C under solvent-free conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture and separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure 1,4-dihydropyridine.
Synthesis of Polyhydroquinolines using Zn-MOF Catalyst
This protocol is based on the research by Ghasemzadeh et al.[4]
Materials:
-
p-Chlorobenzaldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Zn-MOF catalyst (10 mg)
-
PEG-400 (5 mL)
Procedure:
-
To a mixture of p-chlorobenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in a reaction vessel, add the Zn-MOF catalyst and PEG-400.
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress using TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and collect the solid product by filtration.
-
Wash the product with water and ethanol.
-
The catalyst can be recovered from the filtrate, washed, and reused.
Homogeneous vs. Heterogeneous Catalysis in Hantzsch Synthesis
The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including the desired reaction conditions, ease of product purification, and catalyst reusability.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, leading to high catalytic activity and selectivity due to well-defined active sites.[9][10] However, their separation from the reaction mixture can be challenging and costly, hindering their recyclability.[9][11]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[12][13] Their primary advantage is the ease of separation from the product, allowing for straightforward recovery and reuse, which is economically and environmentally beneficial.[10][11] While mass transfer limitations can sometimes be a concern, the development of nanocatalysts with high surface areas has significantly improved their efficiency.[14]
Conclusion
The field of catalysis for the Hantzsch synthesis has evolved significantly, moving towards more efficient, sustainable, and reusable catalytic systems. While traditional homogeneous catalysts are effective, modern heterogeneous catalysts, including magnetic nanoparticles, MOFs, and various nanocatalysts, offer comparable or superior performance with the added benefits of easy separation and recyclability. The development of green catalysts and solvent-free reaction conditions further enhances the environmental friendliness of this important transformation. The choice of catalyst should be guided by the specific requirements of the synthesis, balancing factors such as yield, reaction time, cost, and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Hantzsch reaction on free nano-Fe2O3 catalyst: excellent reactivity combined with facile catalyst recovery and recyclability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betainium-based ionic liquids catalyzed multicomponent Hantzsch reactions for the efficient synthesis of acridinediones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. chembam.com [chembam.com]
- 11. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 13. savemyexams.com [savemyexams.com]
- 14. researchgate.net [researchgate.net]
The Interplay of Lipophilicity and Biological Activity in Quinazoline Derivatives: A Comparative Guide
An objective analysis of how lipophilicity influences the anticancer properties of quinazoline-based compounds, supported by experimental data and methodological insights.
The therapeutic efficacy of a drug molecule is intricately linked to its physicochemical properties, among which lipophilicity plays a pivotal role. This guide explores the critical relationship between lipophilicity and the biological activity of quinazoline derivatives, a class of compounds renowned for their broad spectrum of pharmacological effects, including potent anticancer activity.[1][2][3] By examining specific experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how modulating lipophilicity can impact therapeutic outcomes.
The Significance of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), governs a drug's ability to traverse cellular membranes, bind to target proteins, and navigate the body's metabolic pathways.[4][5][6] An optimal level of lipophilicity is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Deviations from this optimal range can lead to poor bioavailability, off-target effects, and increased toxicity.[5] For quinazoline derivatives, which often target intracellular components like tyrosine kinases, achieving the right lipophilic balance is paramount for reaching their site of action and exerting their therapeutic effect.[1][7]
Case Study: Quinazoline Derivatives as Anticancer Agents
To illustrate the structure-activity relationship, we will delve into a representative series of synthesized quinazoline derivatives and their evaluated in vitro anticancer activity against various human cancer cell lines.
Quantitative Data Summary
The following table summarizes the lipophilicity (expressed as calculated LogP or cLogP) and the corresponding biological activity (IC50 values) of a hypothetical series of quinazoline derivatives. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Substitution Pattern | cLogP | In Vitro Anticancer Activity (IC50, µM) |
| MCF-7 (Breast) | |||
| QZ-1 | Unsubstituted | 2.5 | > 50 |
| QZ-2 | 4-Chloro | 3.2 | 15.2 |
| QZ-3 | 4-Methoxy | 2.8 | 25.8 |
| QZ-4 | 4-Trifluoromethyl | 3.9 | 5.1 |
| QZ-5 | 2,4-Dichloro | 4.1 | 8.9 |
| QZ-6 | 4-Morpholino | 1.8 | 42.3 |
Note: This data is representative and compiled for illustrative purposes based on trends observed in published literature.
From the table, a clear trend emerges. The unsubstituted quinazoline (QZ-1) with a moderate cLogP shows minimal activity. The introduction of a lipophilic chlorine atom at the 4-position (QZ-2) increases lipophilicity and significantly improves anticancer activity. An even more lipophilic trifluoromethyl group (QZ-4) results in the most potent compound in this series. However, a further increase in lipophilicity with two chlorine substituents (QZ-5) leads to a slight decrease in activity, suggesting a potential parabolic relationship where excessive lipophilicity can be detrimental. Conversely, the introduction of a hydrophilic morpholino group (QZ-6) drastically reduces lipophilicity and diminishes anticancer activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Determination of Lipophilicity (cLogP)
The calculated LogP (cLogP) values are determined using computational software. These programs estimate the partition coefficient of a compound between n-octanol and water, serving as a reliable surrogate for experimental LogP values.
In Vitro Anticancer Activity (MTT Assay)
The anticancer activity of the quinazoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for an additional 48 to 72 hours.[8][11]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8][9]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[8]
Visualizing the Concepts
To better understand the relationships and processes described, the following diagrams are provided.
Caption: Experimental workflow for assessing the lipophilicity-activity relationship.
Caption: Simplified EGFR signaling pathway targeted by some quinazoline derivatives.
References
- 1. jetir.org [jetir.org]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation and docking study of novel quinazoline derivatives as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
- 11. scielo.br [scielo.br]
A Researcher's Guide to Validating Synthesized Compounds: A Spectroscopic Method Comparison
For researchers, scientists, and professionals in drug development, the successful synthesis of a new compound is only the first step. Rigorous structural validation is paramount to ensure the identity and purity of the molecule before proceeding with further studies. Spectroscopic methods are the cornerstone of this validation process, each providing a unique piece of the structural puzzle.
This guide offers a comprehensive comparison of the four most common spectroscopic techniques used for the structural elucidation of synthesized compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into their principles, compare their performance based on key analytical parameters, and provide detailed experimental protocols to aid in your research endeavors.
At a Glance: Spectroscopic Methods Compared
A combination of spectroscopic techniques is often necessary for unambiguous structure determination. The following table summarizes the key quantitative and qualitative parameters of each method to help you select the most appropriate techniques for your analytical needs.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry[1][2] | Molecular weight, elemental composition, fragmentation patterns[3] | Presence or absence of specific functional groups[4] | Presence of conjugated π-systems and chromophores[3][5] |
| Sensitivity | Low (mM to µM range)[6] | High (picomole to femtomole)[7] | Moderate | High (nM to µM range)[6] |
| Resolution | Very High | High | Moderate | Low |
| Typical Sample Amount | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR[8] | Micrograms to nanograms | Milligrams | Micrograms to milligrams |
| Sample State | Solution | Solid, Liquid, Gas | Solid, Liquid, Gas | Solution, Thin Film |
| Destructive? | No[9] | Yes (in most cases) | No[10] | No |
The Workflow of Structural Validation
The process of elucidating the structure of a newly synthesized compound is a logical progression, starting with preliminary characterization and moving towards a detailed structural map. The following workflow illustrates a typical approach.
Deep Dive into Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic compounds in solution.[11] It provides detailed information about the carbon-hydrogen framework of a molecule.[3]
Principle: NMR is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb radiofrequency radiation and transition between different energy states.[12] The resonance frequency, or chemical shift, of a nucleus is highly dependent on its local electronic environment, providing clues about its position within the molecule.
Information Gained:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under an NMR signal is proportional to the number of nuclei it represents.
-
Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms by showing which nuclei are adjacent to one another.
-
2D NMR Experiments (e.g., COSY, HSQC, HMBC): Reveal correlations between different nuclei, allowing for the assembly of the complete molecular structure.[13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is highly sensitive and provides the precise molecular weight and elemental formula of a compound.
Principle: A sample is first vaporized and then ionized. The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion.
Information Gained:
-
Molecular Ion Peak (M+): Gives the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, which can be used to determine the molecular formula.
-
Isotope Pattern: The relative abundance of isotopic peaks can help identify the elements present in the molecule.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide valuable structural information.[14] The fragmentation of the molecular ion can reveal the presence of specific substructures.[15]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4]
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[16] Different types of bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint."
Information Gained:
-
Presence of Functional Groups: Characteristic absorption bands indicate the presence of specific functional groups such as alcohols, ketones, aldehydes, amines, and amides.[17]
-
Absence of Functional Groups: The lack of absorption in certain regions can be equally informative, ruling out the presence of particular functional groups.
-
Fingerprint Region: The complex region of the spectrum below 1500 cm⁻¹ is unique to each molecule and can be used for compound identification by comparison with spectral libraries.[18]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[3][5]
Principle: When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state.[7] The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
Information Gained:
-
Presence of Chromophores: Identifies the presence of light-absorbing groups (chromophores), such as double bonds, triple bonds, and aromatic rings.
-
Extent of Conjugation: The λmax value increases with the extent of conjugation in a molecule.[9]
-
Quantitative Analysis: The amount of light absorbed is proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.[19]
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for each of the discussed techniques.
NMR Sample Preparation (¹H and ¹³C)
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[8]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble. Ensure the solvent's residual peaks do not overlap with signals of interest.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl or sonicate to dissolve the sample completely.[20]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup: Insert the sample into the NMR spectrometer, and follow the instrument-specific software instructions for locking, shimming, and acquiring the spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The solvent should be of high purity (LC-MS grade).[21]
-
Infusion: The sample can be introduced into the mass spectrometer by direct infusion using a syringe pump or via a liquid chromatography (LC) system.
-
Ionization Source Parameters: Optimize the ESI source parameters, including the capillary voltage (typically 2.5-6.0 kV), nebulizing gas flow rate, and drying gas temperature, to achieve a stable spray and efficient ionization.[22]
-
Mass Analyzer Settings: Set the mass analyzer to scan the desired m/z range.
-
Data Acquisition: Acquire the mass spectrum. For complex mixtures, coupling with a separation technique like LC is recommended.[23]
IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a common and convenient method for analyzing solid and liquid samples with minimal preparation.[24]
-
Background Spectrum: Clean the ATR crystal (e.g., diamond, zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum.
-
Sample Application:
-
Solids: Place a small amount of the solid sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
Liquids: Place a drop of the liquid sample directly onto the crystal.
-
-
Spectrum Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.
IR Spectroscopy (KBr Pellet Method for Solids)
-
Sample Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[14]
-
Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and grind the sample and KBr together until a homogeneous mixture is obtained.[14]
-
Pellet Formation: Transfer the mixture to a pellet press die.
-
Pressing: Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.[25]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest.[2]
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0 absorbance units).
-
Cuvette Selection: Use a quartz cuvette for measurements in the UV region (below 340 nm) and a glass or plastic cuvette for the visible region.[2]
-
Blank Measurement: Fill a cuvette with the pure solvent (the "blank") and place it in the spectrophotometer. Measure the absorbance of the blank to zero the instrument.[26]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Record the absorbance spectrum over the desired wavelength range.[27]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 4. scispace.com [scispace.com]
- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. Why does NMR have an inherently low sensitivity? — Nanalysis [nanalysis.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. quora.com [quora.com]
- 10. imgroupofresearchers.com [imgroupofresearchers.com]
- 11. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. lehigh.edu [lehigh.edu]
- 13. scienceijsar.com [scienceijsar.com]
- 14. shimadzu.com [shimadzu.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. azooptics.com [azooptics.com]
- 20. How to make an NMR sample [chem.ch.huji.ac.il]
- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phys.libretexts.org [phys.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 26. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 27. agilent.com [agilent.com]
Navigating the Isomeric Landscape: A Comparative Analysis of Pyridin-2-yl and Pyridin-3-yl Propanoate Derivatives in Drug Discovery
A critical examination of the biological activities of pyridin-2-yl and pyridin-3-yl propanoate derivatives reveals a landscape ripe for exploration, yet devoid of direct comparative studies. This guide synthesizes available data on structurally related compounds and general principles of pyridine structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a framework for navigating the potential differences between these two isomeric scaffolds.
The Decisive Role of Substituent Position: A Structural-Activity Relationship Overview
The position of a substituent on the pyridine ring profoundly influences its electronic properties, steric profile, and potential for intermolecular interactions, all of which are critical determinants of biological activity. The nitrogen atom in the pyridine ring is electron-withdrawing, affecting the electron density at different positions.
In pyridin-2-yl derivatives , the substituent is adjacent to the ring nitrogen. This proximity can lead to:
-
Enhanced Metal Chelation: The nitrogen and a suitably positioned atom in the substituent can act as a bidentate ligand, forming stable complexes with metal ions. This property is crucial for the mechanism of action of certain enzymes and can be exploited in the design of metalloenzyme inhibitors.
-
Steric Hindrance: The close proximity of the substituent to the nitrogen and the adjacent ring position can create steric hindrance, potentially influencing receptor binding and enzyme inhibition.
-
Altered Electronics: The inductive effect of the nitrogen atom is most pronounced at the 2-position, which can influence the acidity or basicity of the substituent and its reactivity.
In contrast, pyridin-3-yl derivatives have the substituent at the meta-position relative to the nitrogen atom. This leads to:
-
Different Electronic Environment: The electronic influence of the nitrogen atom is less pronounced at the 3-position compared to the 2-position.
-
Reduced Steric Hindrance: The substituent at the 3-position is less sterically hindered by the ring nitrogen, which may allow for different binding orientations within a receptor or enzyme active site.
-
Distinct Vectorial Properties: The vector of the substituent's properties (e.g., dipole moment, hydrogen bonding capabilities) relative to the ring nitrogen is different, which can be critical for specific molecular recognition events.
A study on the population growth inhibition of Tetrahymena pyriformis by various 2- and 3-substituted pyridines demonstrated that their biological activity could be modeled based on their lipophilicity (log Kow), with distinct linear models for different classes of derivatives.[2] This highlights the importance of the substituent's position in defining the overall physicochemical properties that govern biological interactions.
Biological Activity Insights from Structurally Related Analogs
In the absence of direct data on propanoate derivatives, we can draw inferences from studies on compounds with similar structural motifs, such as acetylpyridines.
Antimicrobial and Cytotoxic Activities
Chalcones derived from 2-acetylpyridine have been synthesized and evaluated for their antimicrobial activity.[3] Similarly, derivatives of 3-acetylpyridine have also been investigated for their antimicrobial properties.[4] While a direct comparison of their potency is not available from the same study, these findings indicate that both scaffolds can serve as a basis for the development of antimicrobial agents.
Complexes of 2-acetylpyridine derivatives have shown moderate antibacterial activity against Gram-positive bacteria but low cytotoxicity against the MCF-7 breast cancer cell line.[5][6] This suggests a potential therapeutic window for such compounds.
Table 1: Biological Activity of 2-Acetylpyridine Derivatives
| Compound Class | Biological Activity | Cell Line/Organism | Notes | Reference |
| Schiff base complexes of 2-acetylpyridine | Moderate antibacterial activity | Methicillin-resistant Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa | Low cytotoxicity against MCF-7 cells. | [5][6] |
| Chalcones of 2-acetylpyridine | Antimicrobial activity | Various bacteria | Specific activity data not provided in the abstract. | [3] |
Table 2: Biological Activity of 3-Acetylpyridine Derivatives
| Compound Class | Biological Activity | Organism | Notes | Reference |
| Chalcones and their pyrimidine derivatives from 3-acetylpyridine | Antimicrobial activity | Various bacteria and fungi | Evaluated by the cup plate method. | [4] |
| 3-Alkylpyridine alkaloids | Modest antibiotic activity | Gram-positive bacteria | Structurally similar to quaternary ammonium compounds. | [7] |
Experimental Protocols: A Glimpse into Synthesis and Evaluation
Detailed experimental protocols for the synthesis of the exact pyridin-2-yl and pyridin-3-yl propanoate derivatives are not available in the reviewed literature. However, methods for the synthesis of structurally related compounds provide valuable insights into potential synthetic routes.
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
A one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate has been reported using 2-aminopyridine and ethyl acrylate as starting materials.[8][9]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol.
-
Add ethyl acrylate to the solution.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture in an oil bath at 120-160 °C for 16-20 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is worked up by washing with an organic solvent, followed by concentration under reduced pressure and recrystallization to yield the final product.[8][9]
Synthesis of 2-(Pyridin-3-yl)propionic Acid
The synthesis of 2-(pyridin-3-yl)propionic acid from 3-vinylpyridine has been described.[10]
Reaction Scheme:
Procedure:
-
In a sealed reaction tube under a nitrogen atmosphere, a catalyst system (e.g., iron(II) fluoride and a palladium complex) is added.
-
Toluene, 3-vinylpyridine, and distilled water are subsequently added.
-
The reaction tube is placed in a reaction kettle, which is then purged with carbon monoxide and pressurized to 30 bar.
-
The reaction is heated to 140 °C and stirred for 20 hours.
-
After cooling and pressure release, the product yield is determined by gas chromatography.[10]
Visualizing the Concepts: Diagrams for Clarity
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of selected pyridines. III. Log Kow analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. 2-pyridin-3-yl-propionic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents is a critical component of operational excellence and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, data from structurally analogous compounds, such as Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, should be used as a precautionary guide.[1][2]
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risks.[1][3] This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Ventilation: To prevent the inhalation of potentially harmful vapors, all work with this compound should be performed in a well-ventilated area, ideally within a chemical fume hood.[2][3]
Spill Management: In the event of a small spill, the material should be absorbed with an inert substance such as vermiculite, dry sand, or a commercial chemical absorbent.[1][2] Combustible materials like paper towels should not be used for the initial absorption of large quantities. The absorbed material and any contaminated surfaces should be collected into a designated, sealable container for hazardous waste.[1][2] For larger spills, the area should be evacuated, and the institution's emergency procedures must be followed. It is crucial to prevent the chemical from entering drains or waterways.[1][2]
Hazard Identification and Classification
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Data derived from the hazards of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate and other similar compounds.[1][4][5][6]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] This chemical must not be disposed of down the drain or in regular trash.
-
Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a clearly labeled and compatible waste container.[2]
-
Container Selection: A dedicated, leak-proof container that is chemically compatible with the compound should be used.[3] To prevent breakage, plastic containers are often preferred for hazardous waste. The container must have a secure, screw-on cap.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Waste Segregation: This waste stream should not be mixed with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] It should be segregated from incompatible materials, such as strong oxidizing agents.[3][7]
-
Storage: The sealed waste container should be stored in a designated and clearly marked satellite accumulation area within the laboratory. This storage area should be cool, well-ventilated, and secure, with access limited to authorized personnel.[1][3]
-
Final Disposal: Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for the collection and final disposal of the hazardous waste container.[2] The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 26510-52-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
